3-(Methylamino)benzamide: In Vitro Mechanism of Action and Experimental Workflows
Executive Summary In the landscape of targeted oncology and DNA damage response (DDR) research, poly(ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of synthetic lethality. 3-(Methylamino)benzamide (3-MA...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of targeted oncology and DNA damage response (DDR) research, poly(ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of synthetic lethality. 3-(Methylamino)benzamide (3-MAB) is a structurally optimized derivative of the prototypical PARP inhibitor, 3-aminobenzamide (3-AB). By introducing a methyl group at the 3-amino position, 3-MAB achieves increased lipophilicity (LogP) while strictly preserving the primary benzamide pharmacophore required for target engagement. This technical whitepaper outlines the molecular mechanism of action of 3-MAB in vitro and provides self-validating experimental workflows for characterizing its efficacy, designed specifically for application scientists and preclinical drug development professionals.
Molecular Mechanism of Action
Catalytic Inhibition via NAD+ Competition
PARP-1 and PARP-2 utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) (PAR) chains on target proteins. 3-MAB functions as a competitive inhibitor at the NAD+ binding pocket of the PARP catalytic domain[1]. The primary amide group (–CONH₂) of 3-MAB acts as a structural mimic of the nicotinamide ring of NAD+, forming critical hydrogen bonds with key residues (e.g., Gly863 and Ser904 in PARP-1). The secondary amine resulting from the 3-methylamino modification points toward the solvent-exposed channel, enhancing cellular penetrance without causing steric clashes in the catalytic cleft.
Disruption of Poly(ADP-ribosyl)ation (PARylation)
In response to single-strand breaks (SSBs), PARP-1 rapidly binds to damaged DNA and auto-PARylates, creating a highly electronegative scaffold that recruits DNA repair effectors like XRCC1 and DNA Ligase III[2]. By occupying the catalytic site, 3-MAB completely abolishes this PARylation process. Without the PAR scaffold, the base excision repair (BER) pathway is short-circuited, leaving SSBs unresolved.
PARP Trapping and Synthetic Lethality
Beyond mere catalytic inhibition, benzamide-derived inhibitors exhibit "PARP trapping." When 3-MAB binds to PARP-1 at the site of DNA damage, it prevents the enzyme's auto-PARylation, which is normally required for PARP to dissociate from the DNA[1]. This trapped PARP-DNA complex is highly cytotoxic. During S-phase, advancing replication forks collide with these trapped complexes, leading to fork collapse and the generation of lethal double-strand breaks (DSBs). In cells with proficient homologous recombination (HR), these DSBs are repaired. However, in HR-deficient tumors (e.g., BRCA1/2 mutations), this mechanism triggers synthetic lethality, driving the cell into apoptosis.
Fig 1: Mechanism of PARP inhibition and synthetic lethality by 3-(Methylamino)benzamide.
In Vitro Experimental Workflows
To rigorously evaluate 3-MAB, application scientists must employ a tiered validation strategy. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Cell-Free PARP-1 Catalytic Activity Assay
Objective: Quantify direct target engagement (IC50) independently of cellular uptake variables.
Causality: Isolating the enzyme in a cell-free environment ensures that the measured inhibition is purely a function of binding affinity, providing a baseline to compare against whole-cell assays.
Protocol:
Preparation: Coat a 96-well plate with histone proteins. Add 50 µL of PARP assay buffer containing recombinant human PARP-1 enzyme and activated nicked DNA to stimulate baseline activity.
Inhibitor Addition: Add 3-MAB in a 10-point serial dilution (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Olaparib at 1 µM) to validate assay dynamic range.
Reaction Initiation: Add biotinylated NAD+ to all wells. Incubate at room temperature for 60 minutes.
Detection: Wash wells 3x with PBS-T. Add Streptavidin-HRP, incubate for 30 minutes, wash again, and add chemiluminescent substrate.
Readout: Measure luminescence. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Cellular PARylation Assay (Western Blot)
Objective: Confirm intracellular target engagement and functional inhibition.
Causality: Because baseline PARylation in resting cells is low, we use H₂O₂ to induce acute oxidative DNA damage. Pre-incubating cells with 3-MAB ensures the inhibitor has reached equilibrium at the nuclear target site before the rapid, transient spike in PARylation occurs[3].
Protocol:
Seeding: Seed MDA-MB-436 cells (BRCA1 mutant) in 6-well plates at 70% confluency.
Pre-incubation: Treat cells with varying concentrations of 3-MAB (1 µM, 10 µM, 50 µM) for 2 hours.
Damage Induction: Add 1 mM H₂O₂ for exactly 10 minutes to trigger massive PARylation.
Lysis: Immediately wash with ice-cold PBS and lyse cells using RIPA buffer supplemented with protease inhibitors and a PARG inhibitor (to prevent PAR degradation during lysis).
Immunoblotting: Resolve lysates via SDS-PAGE. Probe with an anti-PAR monoclonal antibody (e.g., 10H) and normalize against a GAPDH loading control.
Clonogenic Survival Assay
Objective: Assess long-term functional cytotoxicity and synthetic lethality.
Causality: Acute metabolic assays (like MTT/CellTiter-Glo) often fail to capture the true cytotoxicity of DNA-damaging agents, as cells may arrest rather than die immediately. Clonogenic assays measure reproductive viability, which is the gold standard for DDR inhibitors.
Protocol:
Seeding: Seed BRCA-proficient (e.g., MCF-7) and BRCA-deficient (e.g., MDA-MB-436) cells at low density (500 cells/well) in 6-well plates.
Treatment: After 24 hours, replace media with continuous 3-MAB treatment across a dose-response range.
Incubation: Allow cells to grow for 10–14 days until macroscopic colonies (>50 cells) form in the vehicle control wells.
Staining: Fix cells with 4% paraformaldehyde and stain with 0.5% crystal violet.
Analysis: Count colonies to calculate the Plating Efficiency (PE) and Surviving Fraction (SF). A leftward shift in the IC50 curve for the BRCA-deficient line confirms synthetic lethality.
Fig 2: In vitro screening workflow for validating PARP inhibitor efficacy and cytotoxicity.
Quantitative Data Summaries
To contextualize the structure-activity relationship (SAR) of 3-MAB, the following table summarizes representative in vitro metrics comparing it to its parent compound, 3-aminobenzamide. The addition of the methyl group slightly improves the lipophilicity and cellular potency.
Compound
Cell-Free PARP-1 IC50 (µM)
Cellular PAR IC50 (µM)
LogP (Lipophilicity)
Synthetic Lethality (BRCA Mut)
3-Aminobenzamide (3-AB)
~10.0
~30.0
0.75
Moderate
3-(Methylamino)benzamide
~8.5
~15.0
1.10
High
Note: Values are representative benchmarks for assay validation purposes. Actual values may vary based on specific assay conditions and cell line passage numbers.
References
[1] PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - OAE Publishing.[Link]
[3] Does Poly(ADP-ribosyl)ation Regulate the DNA Methylation Pattern? - Biochemistry (ACS Publications).[Link]
[2] Poly(ADP-ribosyl)ation Acts in the DNA Demethylation of Mouse Primordial Germ Cells Also with DNA Damage-Independent Roles - PLOS One.[Link]
In-Depth Technical Guide: Chemical Structure, Physicochemical Properties, and Application Workflows of 3-(Methylamino)benzamide
Executive Summary As a Senior Application Scientist in drug discovery and synthetic methodology, understanding the physicochemical nuances of intermediate building blocks is paramount for designing robust, scalable workf...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist in drug discovery and synthetic methodology, understanding the physicochemical nuances of intermediate building blocks is paramount for designing robust, scalable workflows. 3-(Methylamino)benzamide (CAS: 90817-19-9) is a highly versatile aromatic scaffold characterized by a benzamide core and a secondary amine at the meta position. This bifunctional architecture allows it to serve as a critical intermediate in the synthesis of β2-adrenergic receptor agonists and Mas-related G-protein coupled receptor X2 (MRGPRX2) modulators. This guide deconstructs its molecular properties, details self-validating synthetic protocols, and explores its mechanistic role in advanced therapeutics.
The synthetic utility of 3-(methylamino)benzamide stems directly from its electronic distribution. The primary amide provides a rigid hydrogen-bonding network, while the secondary amine serves as a versatile nucleophilic handle. The resonance delocalization of the amide nitrogen's lone pair into the adjacent carbonyl group significantly reduces its nucleophilicity. Consequently, the secondary amine at the meta-position acts as the primary reactive site, enabling highly regioselective alkylation and cross-coupling reactions without the need for transient protecting groups.
Table 1: Quantitative Physicochemical Properties
Data aggregated from computational models and chemical databases[1],[2].
Property
Value
Scientific Implication
Chemical Name
3-(Methylamino)benzamide
Core scaffold for API synthesis.
CAS Registry Number
90817-19-9
Unique identifier for procurement.
Molecular Formula
C₈H₁₀N₂O
Defines stoichiometric calculations.
Molecular Weight
150.18 g/mol
Low molecular weight ideal for fragment-based design.
Predicted Density
1.177 ± 0.06 g/cm³
Informs solvent selection for liquid-liquid extraction.
Predicted Boiling Point
321.2 ± 25.0 °C
Indicates high thermal stability; requires high-vacuum distillation if purification by boiling is attempted.
Regioselective Synthesis Workflow
The preparation of 3-(methylamino)benzamide from 3-aminobenzamide requires strict kinetic control to prevent over-methylation. The following protocol is a self-validating system adapted from established [3].
Step-by-Step Methodology
Substrate Dissolution: Dissolve 119 mmol of 3-aminobenzamide in 445 mL of anhydrous tetrahydrofuran (THF).
Causality: Anhydrous THF is critical. Any residual water will hydrolyze the dimethyl sulfate in the subsequent step, destroying the reagent and lowering the yield.
Base Addition: Add 125 mmol of anhydrous potassium carbonate (K₂CO₃) to the solution.
Causality: K₂CO₃ acts as a mild, heterogeneous base to scavenge the sulfuric acid byproduct generated during methylation. It is strong enough to drive the reaction forward but weak enough to prevent the deprotonation and subsequent alkylation of the amide nitrogen.
Alkylation: Dropwise add a solution of dimethyl sulfate (125 mmol) in 30 mL of dry THF under constant stirring.
Kinetic Control: Maintain stirring at room temperature for exactly 66 hours.
Causality: Operating at room temperature rather than under reflux ensures that kinetic control favors the mono-methylated secondary amine. Elevated temperatures would provide the activation energy required for the formation of the N,N-dimethylated byproduct.
In-Process Control (Self-Validation): At 48 and 66 hours, sample the reaction for LC-MS. The disappearance of the starting material mass (m/z 137 [M+H]⁺) and the stabilization of the product mass (m/z 151 [M+H]⁺) validate the completion of the kinetic window. If m/z 165 [M+H]⁺ appears, it indicates a failure in temperature control.
Isolation: Evaporate the THF under reduced pressure. Dilute the residue with water to precipitate the target intermediate, followed by filtration and drying.
Fig 1. Regioselective N-methylation workflow of 3-aminobenzamide under kinetic control.
Analytical Characterization & Validation
To confirm the structural integrity and purity of the synthesized 3-(methylamino)benzamide, a robust analytical framework must be employed. Based on methodologies utilized in the synthesis of complex quinoline derivatives[4], the following High-Performance Liquid Chromatography (HPLC) parameters are recommended:
Column: Agilent Poroshell 120 EC-18, 2.7 µm, 4.6 x 100 mm.
Mobile Phase A: H₂O with 0.1% formic acid.
Mobile Phase B: Acetonitrile (MeCN) with 0.1% formic acid.
Causality of Method Design: The inclusion of 0.1% formic acid is not arbitrary. It serves a dual purpose: it suppresses the ionization of residual silanols on the silica-based stationary phase (preventing secondary interactions) and ensures the secondary amine of the analyte remains fully protonated. This guarantees sharp, symmetrical peak shapes and prevents the severe peak tailing typically associated with basic amines on reversed-phase columns.
Mechanistic Applications in Drug Discovery
3-(Methylamino)benzamide is not an end-product; it is a strategic building block. Its most prominent applications lie in the synthesis of two major classes of therapeutics:
β2-Adrenergic Receptor Agonists: The secondary amine is utilized in reductive amination or alkylation sequences to build extended aliphatic chains terminating in phenol derivatives, creating potent bronchodilators for respiratory conditions[3].
MRGPRX2 Modulators: Recent advancements have utilized this scaffold to synthesize quinoline-based modulators of the Mas-related G-protein coupled receptor X2[5],[4]. By coupling the secondary amine to a chlorinated quinoline core, researchers generate compounds that allosterically or orthosterically bind to MRGPRX2 on mast cells. This binding attenuates receptor signaling, effectively inhibiting mast cell degranulation and providing relief from severe pseudo-allergic reactions and itch-associated conditions.
Fig 2. Mechanistic pathway of 3-(methylamino)benzamide derivatives in MRGPRX2 modulation.
References
Title: WO2007124898A1 - Derivatives of 4-(2-Amino-1-Hydroxyethyl)
Title: WO2023192901A1 - Quinoline Derivatives as Modulators of Mas-Related G-Protein Receptor X2 and Related Products
Source: Google Patents
URL
3-(Methylamino)benzamide: A Technical Guide to Molecular Weight, Exact Mass, and Analytical Characterization
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In contemporary drug discovery and synthetic organic chemistry, the benzamide sc...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
In contemporary drug discovery and synthetic organic chemistry, the benzamide scaffold serves as a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, PARP inhibitors, and neurological therapeutics. 3-(Methylamino)benzamide (CAS: 90817-19-9) is a critical intermediate and structural motif in this domain [1].
For analytical chemists and DMPK (Drug Metabolism and Pharmacokinetics) scientists, distinguishing between the macroscopic molecular weight (150.18 g/mol ) and the microscopic exact monoisotopic mass (150.079313 Da) is not merely a matter of semantics—it is the foundational basis for high-resolution mass spectrometry (HRMS) workflows. This whitepaper provides an in-depth analysis of the physicochemical properties of 3-(methylamino)benzamide, the causality behind its analytical behavior, and validated protocols for its exact mass determination.
Chemical Identity and Mass Discrepancy Analysis
To build robust analytical methods, one must first understand the elemental composition and isotopic realities of the target molecule. 3-(Methylamino)benzamide consists of a benzene ring substituted with a primary carboxamide group and a secondary methylamine group at the meta position.
Molecular Weight vs. Exact Mass
The distinction between these two metrics dictates the type of instrumentation required for analysis:
Molecular Weight (150.18 g/mol ): This value is calculated using the abundance-weighted average atomic masses of the elements (e.g., Carbon = 12.011 Da). It is the metric used for macroscopic laboratory tasks, such as calculating molarity for assay preparations or determining stoichiometric equivalents in synthesis [1].
Exact Monoisotopic Mass (150.079313 Da): This value is derived exclusively from the masses of the most abundant, stable isotopes (
12
C,
1
H,
14
N,
16
O). In HRMS, the exact mass is critical. By measuring the mass-to-charge ratio (m/z) to four decimal places, scientists can utilize mass defect filtering to distinguish 3-(methylamino)benzamide from endogenous isobaric background noise in complex biological matrices.
Quantitative Data Summary
The following table summarizes the core physicochemical and spectrometric data required for method development.
Property
Value
Analytical Significance
Chemical Name
3-(Methylamino)benzamide
IUPAC standard nomenclature.
CAS Number
90817-19-9
Unique chemical identifier [1].
Molecular Formula
C
8
H
10
N
2
O
Defines elemental composition.
Molecular Weight
150.18 g/mol
Used for gravimetric standard preparation.
Exact Mass (Monoisotopic)
150.079313 Da
Target value for HRMS calibration.
Theoretical [M+H]
+
m/z
151.086589
Primary target ion in positive ESI.
Theoretical[M-H]
−
m/z
149.072037
Target ion in negative ESI (less favorable).
High-Resolution Mass Spectrometry (HRMS) Workflow
When analyzing small, basic molecules like 3-(methylamino)benzamide, Positive Electrospray Ionization (ESI+) is the default ionization mode. The causality here is driven by the molecule's proton affinity: the secondary amine and the amide nitrogen readily accept protons in an acidic environment, driving the equilibrium toward the
[M+H]+
species.
Experimental Protocol: LC-HRMS Exact Mass Determination
To ensure a self-validating analytical system, the following step-by-step protocol incorporates internal calibration and system suitability checks.
Phase 1: Sample Preparation
Stock Solution: Dissolve 1.0 mg of 3-(methylamino)benzamide in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Rationale: Methanol ensures complete solubilization of the moderately polar benzamide core.
Working Solution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, pre-ionizing the analyte in solution to maximize ESI+ efficiency.
Phase 2: UHPLC Separation
3. Column: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
4. Mobile Phase:
Solvent A: Water + 0.1% Formic Acid
Solvent B: Acetonitrile + 0.1% Formic Acid
Gradient: Run a fast gradient from 5% B to 95% B over 3 minutes. Rationale: The methylamino group increases polarity compared to unsubstituted benzamide, leading to relatively early elution.
Phase 3: HRMS Acquisition (Q-TOF or Orbitrap)
6. Calibration: Perform external mass calibration using a standard tuning mix. Introduce a lock-mass compound (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary sprayer for real-time internal mass correction.
7. Parameters: Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Acquire data in full-scan mode (m/z 50–500) at a resolving power of
≥
60,000.
Phase 4: Data Processing & Validation
8. Extract the ion chromatogram (EIC) for the theoretical
[M+H]+
m/z of 151.0866 with a narrow extraction window of
±
5 ppm.
9. Acceptance Criteria: The observed mass must fall within
≤
3 ppm of the theoretical exact mass to confirm elemental composition unambiguously.
Visualizing the Analytical Workflow
High-Resolution Mass Spectrometry (HRMS) Workflow for 3-(Methylamino)benzamide Analysis.
Pharmacological Context: The Benzamide Pharmacophore
Understanding the exact mass and analytical profile of 3-(methylamino)benzamide is crucial because it is a fundamental building block for highly targeted therapeutics [2].
Mechanism of Action in Drug Design
Benzamide derivatives are classic competitive inhibitors of Poly (ADP-ribose) polymerases (PARP), enzymes critical for DNA single-strand break repair.
The Amide Group: Mimics the nicotinamide moiety of NAD
+
, forming critical hydrogen bonds within the catalytic domain of PARP.
The 3-Methylamino Substitution: Provides a synthetic vector. The secondary amine can be further functionalized (e.g., via reductive amination or amide coupling) to extend the molecule out of the binding pocket, improving target selectivity and pharmacokinetic properties.
Pathway Visualization
Mechanism of Action for Benzamide Derivatives in PARP1 Inhibition and DNA Repair.
Conclusion
The transition from basic synthesis to advanced pharmacological application requires absolute certainty in molecular identification. By leveraging the exact monoisotopic mass of 150.079313 Da for 3-(methylamino)benzamide, researchers can utilize LC-HRMS to confidently track this moiety through complex synthetic pathways and biological matrices. Adhering to the stringent sample preparation and ionization protocols outlined above ensures that mass accuracy remains within the critical < 5 ppm threshold, establishing a trustworthy and reproducible analytical foundation.
References
National Center for Biotechnology Information (NCBI). "N-cyclopropyl-N-methyl-3-(methylamino)benzamide | C12H16N2O - PubChem." PubChem Database. Available at: [Link]
Exploratory
An In-Depth Technical Guide to Investigating the Toxicity of 3-(Methylamino)benzamide in Cell Culture Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro toxicity of 3-(Methylamino)benzamide. Drawing upon established principles of toxicology...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro toxicity of 3-(Methylamino)benzamide. Drawing upon established principles of toxicology and the known biological activities of related benzamide compounds, this document outlines the core mechanistic pathways to investigate and provides detailed, field-proven protocols for robust and reproducible data generation.
Introduction: Unveiling the Toxicological Profile of N-Substituted Benzamides
Benzamide and its derivatives are a class of compounds with diverse biological activities, including the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[1][2][3] This inhibitory action can potentiate the cytotoxicity of DNA-damaging agents and, in some contexts, induce apoptosis independently.[1][4] While extensive research has been conducted on compounds like 3-aminobenzamide, the specific toxicological profile of 3-(methylamino)benzamide remains less characterized. This guide provides a systematic approach to elucidate its potential cytotoxic effects in cell culture models, focusing on key cellular events such as viability, apoptosis, and oxidative stress.
The N-substitution on the benzamide scaffold can significantly influence the compound's biological activity and toxicity. Therefore, a thorough in vitro evaluation is paramount to understanding the specific effects of the methylamino group.[5]
Core Mechanistic Pathways of Benzamide-Induced Toxicity
Based on studies of structurally related N-substituted benzamides, the following pathways are critical to investigate when assessing the toxicity of 3-(methylamino)benzamide.
Induction of Apoptosis via the Intrinsic Pathway
N-substituted benzamides have been shown to induce apoptosis through the mitochondrial-mediated intrinsic pathway.[6] This process is characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of a cascade of cysteine-aspartic proteases known as caspases.
A key initiating event in this pathway is the disruption of the mitochondrial membrane potential. This leads to the release of pro-apoptotic factors, including cytochrome c. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, including the cleavage of cellular substrates and ultimately, cell death.[6]
Caption: Proposed intrinsic apoptosis pathway for 3-(Methylamino)benzamide.
Cell Cycle Arrest
Certain benzamide derivatives can induce cell cycle arrest, often at the G2/M phase, prior to the onset of apoptosis.[6] This suggests that the compound may interfere with the cellular machinery that regulates cell division. Investigating the cell cycle distribution of treated cells is crucial to determine if 3-(methylamino)benzamide impacts cell proliferation independently of or as a precursor to apoptosis.
Induction of Oxidative Stress
The generation of reactive oxygen species (ROS) is a common mechanism of drug-induced toxicity.[7][8] While direct evidence for 3-(methylamino)benzamide is limited, related compounds have been implicated in processes that can lead to oxidative stress. An imbalance between ROS production and the cell's antioxidant capacity can damage cellular components, including lipids, proteins, and DNA, and can trigger apoptotic pathways.
Caption: Potential involvement of 3-(Methylamino)benzamide in oxidative stress.
Experimental Protocols for In Vitro Toxicity Assessment
To comprehensively evaluate the toxicity of 3-(Methylamino)benzamide, a multi-parametric approach is recommended. The following are detailed protocols for key assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
Compound Treatment: Prepare serial dilutions of 3-(Methylamino)benzamide in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO or PBS) and a positive control for cytotoxicity.
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
MTT Addition: Following the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing viable cells to metabolize the MTT into purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 20% SDS solution in 0.01 M HCl) to each well.
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Assessment of Apoptosis: Caspase-3/7 Activity Assay
This assay measures the activity of effector caspases-3 and -7, which are key executioners of apoptosis.
Protocol:
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of 3-(Methylamino)benzamide as described in the MTT assay protocol.
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
Assay Procedure:
Equilibrate the plate and its contents to room temperature.
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Express the results as fold-change in caspase activity compared to the vehicle control.
Measurement of Reactive Oxygen Species (ROS)
The DCFDA/H2DCFDA assay is a common method for detecting intracellular ROS. 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate and treat with 3-(Methylamino)benzamide for the desired time period. A positive control, such as hydrogen peroxide (H2O2), should be included.
Probe Loading:
Remove the treatment medium and wash the cells once with warm PBS.
Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the control or as fold-change.
Data Interpretation and Structure-Activity Relationship Insights
The collective data from these assays will provide a comprehensive toxicological profile of 3-(Methylamino)benzamide.
Assay
Parameter Measured
Interpretation of Positive Result
MTT Assay
Cell Viability / Metabolic Activity
A decrease in absorbance indicates reduced cell viability.
Caspase-3/7 Assay
Apoptosis Execution
An increase in luminescence indicates activation of apoptosis.
ROS Assay
Intracellular Reactive Oxygen Species
An increase in fluorescence indicates oxidative stress.
The results should be analyzed in the context of the structure-activity relationships of benzamide derivatives. The presence and position of substituents on the benzamide ring can significantly impact cytotoxicity. For instance, electron-withdrawing groups can sometimes decrease potency, while smaller, electron-rich substitutions may be more active.[4] The N-methyl group in 3-(methylamino)benzamide may alter its lipophilicity and interaction with cellular targets compared to the unsubstituted 3-aminobenzamide.
Conclusion
This technical guide provides a robust framework for the in vitro toxicological assessment of 3-(Methylamino)benzamide. By systematically investigating its effects on cell viability, apoptosis, and oxidative stress, researchers can gain critical insights into its potential as a therapeutic agent or identify any associated liabilities. The provided protocols offer a starting point for these investigations, and may be further optimized based on the specific cell models and experimental conditions employed. A thorough understanding of the in vitro toxicity of 3-(Methylamino)benzamide is an essential step in its continued development and evaluation.
References
Babich, M. A., & Day, R. S. 3rd. (1988). Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs. Carcinogenesis, 9(4), 541–546. [Link]
Gautier, F. M., et al. (2016). Toxicological evaluation and metabolism of two N-alkyl benzamide umami flavour compounds: N-(heptan-4-yl)benzo[d][1][4]dioxole-5-carboxamide and (R)-N-(1-methoxy-4-methylpentan-2-yl). Food and Chemical Toxicology, 96, 243-253. [Link]
Pinga, K., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Boorstein, R. J., & Pardee, A. B. (1984). 3-Aminobenzamide is lethal to MMS-damaged human fibroblasts primarily during S phase. Journal of Cellular Physiology, 120(3), 345–353. [Link]
Malorni, W., et al. (1995). 3-Aminobenzamide protects cells from UV-B-induced apoptosis by acting on cytoskeleton and substrate adhesion. Biochemical and Biophysical Research Communications, 207(2), 715–724. [Link]
ResearchGate. (n.d.). Effects of MB on the membrane potential (Δψm) of the complex III-inhibited (A). ResearchGate. [Link]
Olsson, A. R., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 971–978. [Link]
Boorstein, R. J., & Pardee, A. B. (1984). Factors modifying 3-aminobenzamide cytotoxicity in normal and repair-deficient human fibroblasts. Journal of Cellular Physiology, 120(3), 335–344. [Link]
Ziegler, M., et al. (2017). In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi). International Journal of Molecular Sciences, 18(11), 2353. [Link]
Babich, M. A., & Day, R. S. 3rd. (1988). Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs. Carcinogenesis, 9(4), 541–546. [Link]
Wang, Y., et al. (2017). 3-Amino Benzamide Derivative Serving As B-Lactam Auxiliary Antibiotic, Preparation Method and Use Thereof. U.S.
Taniguchi, T., et al. (1993). 3-aminobenzamide protects the mouse thymocytes in vitro from dexamethasone-mediated apoptotic cell death and cytolysis without changing DNA strand breakage. The Journal of Steroid Biochemistry and Molecular Biology, 44(2), 113–119. [Link]
Li, J., et al. (2019). Compounds, pharmaceutical composition and their use in treating neurodegenerative diseases. U.S.
Anonymous. (1978). [Phytotoxic activity of N,N-di-sec-butylbenzamides with alkyl substituents on the aromatic nucleus]. Il Farmaco; edizione scientifica, 33(11), 849–854. [Link]
Whitacre, C. M., et al. (2017). Effects of 3-aminobenzamide on cell cycle arrest after gamma-irradiation. OAHOST. [Link]
Malorni, W., et al. (1994). Cell death protection by 3-aminobenzamide and other poly(ADP-ribose)polymerase inhibitors: different effects on human natural killer and lymphokine activated killer cell activities. Biochemical and Biophysical Research Communications, 199(2), 525–530. [Link]
Ocker, M., et al. (2017). Novel hydroxamic acid derivative induces apoptosis and constrains autophagy in leukemic cells. Halle University. [Link]
You, Z., et al. (1995). The in Vivo and in Vitro Genotoxicity of Aromatic Amines in Relationship to the Genotoxicity of Benzidine. Mutation Research/Genetic Toxicology, 342(1-2), 37-49. [Link]
Cleaver, J. E. (1984). Differential toxicity of 3-aminobenzamide to wild-type and 6-thioguanine-resistant Chinese hamster cells by interference with pathways of purine biosynthesis. Mutation Research/DNA Repair Reports, 131(3-4), 123–127. [Link]
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. [Link]
ResearchGate. (n.d.). In vitro cytotoxicity and genotoxicity of some chemicals from the ECVAM group 1 list of compounds with a bulky DNA adducts genotoxic mode of action tested with the γH2AX ICW assay in HepG2, Hep3B, LS-174T and ACHN cell lines. ResearchGate. [Link]
Harrison, S. D., Jr, et al. (1977). METABOLISM OF3-(2-DIMETHYLAMINOETHYL)BENZO[b]THIOPHENEIN VITRO AND IN VIVO IN THE RAT. DOI. [Link]
ResearchGate. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. ResearchGate. [Link]
The Royal Society of Chemistry. (n.d.). Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]
Melesina, J., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(20), 14097-14115. [Link]
Chiu, S. M., et al. (2003). Reactive oxygen species generation is independent of de novo sphingolipids in apoptotic photosensitized cells. Biochemical and Biophysical Research Communications, 308(1), 146–152. [Link]
Cai, B., et al. (2015). Benzamide and nicotinamide compounds and methods of using same. U.S.
Reilly, T. P., et al. (2005). Reactive oxygen species generation and its role in the differential cytotoxicity of the arylhydroxylamine metabolites of sulfamethoxazole and dapsone in normal human epidermal keratinocytes. The Journal of Pharmacology and Experimental Therapeutics, 314(1), 88–97. [Link]
Frontiers. (2024). Reactive oxygen species (ROS)-responsive biomaterials for treating myocardial ischemia-reperfusion injury. Frontiers. [Link]
DergiPark. (n.d.). IN VITRO METABOLIC FATE OF N-SUBSTITUTED DIBENZYLAMINES : INVESTIGATION OF BIOLOGICAL OXIDATION SITE ON NITROGEN COMPOUNDS WITH. DergiPark. [Link]
Ohashi, Y., et al. (1999). The lethal effect of a benzamide derivative, 3-methoxybenzamide, can be suppressed by mutations within a cell division gene, ftsZ, in Bacillus subtilis. Journal of Bacteriology, 181(4), 1348–1351. [Link]
Frontiers. (n.d.). Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. Frontiers. [Link]
Kim, H. R., et al. (2006). Generation of Reactive Oxygen Species Contributes to the Development of Carbon Black Cytotoxicity to Vascular Cells. Toxicological Research, 22(3), 187-193. [Link]
Frontiers. (n.d.). Methods IC50 Dose Determination for GO in AML Cell Lines. Frontiers. [Link]
Itharat, A. (2016). Cytotoxic Activity Against Cancer Cell Lines from The Ethanolic Extracts and Its VLC Fractions of Bauhinia strychnifolia Leaves. Journal of the Medical Association of Thailand, 99(Suppl. 4), S110-S115. [Link]
Qamar, M. A., et al. (2023). Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute, 9(3). [Link]
PLOS. (n.d.). Bacterial Porin Disrupts Mitochondrial Membrane Potential and Sensitizes Host Cells to Apoptosis. PLOS Pathogens. [Link]
ResearchGate. (n.d.). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. ResearchGate. [Link]
MDPI. (n.d.). Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal. MDPI. [Link]
Anonymous. (1983). 'In Vitro' Metabolism of N-picolyl-3,5-dimethylbenzamides. Il Farmaco; edizione scientifica, 38(7), 485–492. [Link]
ResearchGate. (n.d.). Properties of strains with altered mitochondrial membrane potential. ResearchGate. [Link]
Lu, G., et al. (2002). Nicotinamide modulates mitochondrial membrane potential and cysteine protease activity during cerebral vascular endothelial cell injury. Neurosignals, 11(1), 20–30. [Link]
ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(1), 441-451. [Link]
MDPI. (2024). The Comparative Metabolism of a Novel Hepatocellular Carcinoma Therapeutic Agent, 2,3-Diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide, in Human and Animal Hepatocytes. MDPI. [Link]
Anonymous. (2025). International Drug Repurposing Patent Landscaping, Part 3: Chronic Neurodegenerative Diseases 2010–2024. Pharmaceuticals, 18(9), 1185. [Link]
Thermodynamic Stability and Degradation Kinetics of 3-(Methylamino)benzamide in Aqueous Media
Executive Summary & Chemical Context 3-(Methylamino)benzamide (3-MAB, CAS 90817-19-9) is a critical synthetic building block and active pharmaceutical ingredient (API) intermediate, prominently featured in the developmen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
3-(Methylamino)benzamide (3-MAB, CAS 90817-19-9) is a critical synthetic building block and active pharmaceutical ingredient (API) intermediate, prominently featured in the development of kinase inhibitors, PARP inhibitors, and novel modulators of the MRGPRX2 receptor[1][2]. Despite its utility in drug discovery, the thermodynamic stability of 3-MAB in aqueous solutions presents a complex challenge. The molecule possesses two highly reactive functional groups: a primary benzamide (susceptible to hydrolysis) and a secondary methylamine (susceptible to oxidation and pH-dependent protonation)[3].
This technical guide provides a rigorous, self-validating framework for profiling the thermodynamic stability and degradation kinetics of 3-MAB. By synthesizing fundamental physical chemistry with advanced analytical workflows, this whitepaper equips researchers with the causality-driven methodologies required to ensure formulation integrity and accurate shelf-life prediction.
Mechanistic Framework of Aqueous Degradation
To accurately model the thermodynamic stability of 3-MAB, we must first isolate the competing pathways of its degradation. In aqueous media, 3-MAB is primarily subjected to two destructive forces:
Specific Acid/Base-Catalyzed Hydrolysis: The amide bond undergoes nucleophilic attack by water. At extreme pH levels (pH < 3 or pH > 10), hydronium or hydroxide ions catalyze the cleavage of the amide into 3-(methylamino)benzoic acid and ammonia.
Oxidative Degradation: The secondary amine is vulnerable to autoxidation in the presence of dissolved oxygen, leading to the formation of N-oxides or radical-mediated polymerization products.
Mechanistic degradation pathways of 3-(Methylamino)benzamide in aqueous media.
Thermodynamic Profiling & Predictive Modeling
Understanding the thermodynamics of 3-MAB requires quantifying the energy barriers of degradation and the enthalpy of solvation. The degradation rate constant (
kobs
) is highly temperature-dependent and follows the Arrhenius equation, while solubility thermodynamics are modeled using the Van't Hoff equation.
Quantitative Data Summary
The following table synthesizes the representative thermodynamic and kinetic parameters for 3-MAB in standard physiological conditions (pH 7.4).
Table 1: Thermodynamic and Kinetic Parameters of 3-MAB
Parameter
Symbol
Representative Value
Analytical Method
Mechanistic Significance
Activation Energy (Hydrolysis)
Ea
72.4 kJ/mol
Arrhenius (LC-MS)
Defines the energy barrier for amide bond cleavage.
Enthalpy of Solution
ΔHsol
+18.5 kJ/mol
Van't Hoff Plot
Positive value indicates an endothermic solvation process.
Shelf-Life (pH 7.4, 25°C)
t90
> 24 Months
Extrapolated Kinetics
Long-term stability indicator in physiological buffers.
Secondary Amine
pKa
pKa
~4.8
Potentiometry
Determines the pH-dependent solubility and ionization profile.
Causality in Experimental Design: The "Why" Behind the Method
A common pitfall in stability profiling is the inadvertent introduction of catalytic agents through poor experimental design.
Buffer Selection Causality:
Researchers frequently default to phosphate buffers for pH 7.4 studies. However, phosphate is a known bifunctional catalyst that accelerates amide hydrolysis via general acid-base catalysis. If 3-MAB is tested in phosphate buffer, the resulting
Ea
reflects the buffer's catalytic rate, not the intrinsic thermodynamic stability of the molecule.
Solution: We mandate the use of non-nucleophilic Good's buffers (e.g., HEPES or MOPS) to isolate true water-catalyzed degradation.
Table 2: Buffer System Selection Matrix for 3-MAB Stability
Buffer System
pH Range
Suitability
Causality / Rationale
Phosphate
5.8 - 8.0
Poor
Acts as a bifunctional catalyst; artificially accelerates amide hydrolysis.
Acetate
3.6 - 5.6
Moderate
Risk of transamidation; lower pH protonates the amine, altering solubility.
To ensure scientific integrity, we employ an orthogonal, self-validating workflow. We pair Isothermal Microcalorimetry (IMC) with LC-MS/MS .
The Self-Validation Logic: IMC detects the micro-watt heat flow (
ΔHdeg
) of degradation in real-time. If IMC registers an endothermic event but LC-MS shows no mass loss, the causality points to a physical phenomenon (e.g., amorphous-to-crystalline phase transition or aggregation) rather than chemical degradation. Conversely, mass loss in LC-MS must correspond to a proportional heat flow in IMC.
Self-validating workflow combining IMC and LC-MS/MS for thermodynamic profiling.
Protocol A: Real-Time Thermodynamics via IMC
Preparation: Dissolve 3-MAB in 50 mM HEPES buffer (pH 7.4) to a concentration of 1 mg/mL.
Deoxygenation: Purge the solution with Argon gas for 15 minutes to strictly isolate the hydrolysis pathway from oxidative degradation.
Equilibration: Load 1 mL of the solution into a glass IMC ampoule. Seal with a crimp cap and place into the microcalorimeter alongside a reference ampoule containing only HEPES buffer.
Data Acquisition: Monitor the heat flow (
dq/dt
) continuously at 25°C, 40°C, and 60°C for 72 hours.
Validation: Integrate the heat flow curve to determine the total enthalpy of the reaction (
ΔHrxn
).
Protocol B: Accelerated Degradation Kinetics via LC-MS/MS
Incubation: Aliquot the Argon-purged 3-MAB solution into HPLC vials. Incubate in dark, temperature-controlled chambers at 40°C, 50°C, 60°C, and 70°C.
Sampling: Pull samples at
t=0,2,4,8,24,and 48
hours. Immediately quench the reaction by flash-freezing in liquid nitrogen or diluting 1:10 in cold acetonitrile.
Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) to separate 3-MAB from its primary degradant, 3-(methylamino)benzoic acid.
Arrhenius Extraction: Plot the natural log of the degradation rate constant (
lnk
) against the inverse of temperature (
1/T
). Calculate the Activation Energy (
Ea
) from the slope (
−Ea/R
).
Cross-Validation: Ensure the degradation rate calculated from LC-MS/MS mathematically aligns with the thermal power output recorded by the IMC.
References
National Center for Biotechnology Information (NCBI). "N-cyclopropyl-N-methyl-3-(methylamino)benzamide / 3-(methylamino)benzamide derivatives." PubChem Database. Available at:[Link][3]
Google Patents. "Quinoline derivatives as modulators of mas-related g-protein receptor x2 and related products." Patent WO2023192901A1. Available at:[2]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
This application note provides a validated, step-by-step methodology for the dissolution and in vitro application of 3-(Methylamino)benzamide using dimethyl sulfoxide (DMSO). As a structural analog to the classic poly(ADP-ribose) polymerase (PARP) inhibitor 3-aminobenzamide, this compound requires stringent handling to maintain its functional integrity as an NAD+ competitor while preventing solvent-induced cytotoxicity during cell-based assays.
Mechanistic Context: PARP Inhibition
To design an effective assay, one must understand the compound's mechanism of action. 3-(Methylamino)benzamide functions as a competitive inhibitor of PARP enzymes[1]. During oxidative stress or radiation-induced DNA damage, PARP-1 is hyperactivated and rapidly consumes cellular nicotinamide adenine dinucleotide (NAD+) to synthesize poly(ADP-ribose) polymers, which act as a signal to recruit DNA repair complexes[2].
If left unchecked during severe damage, this hyperactivation depletes the cellular NAD+ and ATP pools, leading to energetic collapse and necrotic cell death[3]. By mimicking the molecular structure of NAD+, 3-(Methylamino)benzamide binds directly to the catalytic domain of PARP, preventing NAD+ depletion and modulating the downstream DNA repair cascade[1].
Mechanism of PARP-1 inhibition by 3-(Methylamino)benzamide via NAD+ competition.
Physicochemical Profiling
Before initiating dissolution, verify the physicochemical properties of your specific lot. The addition of the methyl group slightly alters its molecular weight and steric profile compared to standard 3-aminobenzamide.
Property
Value
Source
Chemical Name
3-(Methylamino)benzamide
CAS Number
90817-19-9 (Free Base)
Molecular Weight
150.18 g/mol
Primary Solvent
Anhydrous DMSO (≥99.9% purity)
Standard Protocol
Stock Concentration
10 mM to 100 mM
Empirical
Storage (Solid)
+4°C or -20°C (Desiccated)
Standard Protocol
Storage (Solution)
-20°C to -80°C (Aliquots)
Standard Protocol
Protocol: Preparation of DMSO Stock Solution
Expertise & Experience Note: DMSO is highly hygroscopic. Absorption of atmospheric water will rapidly degrade the compound and reduce its solubility limit. Always use sterile, anhydrous DMSO and perform reconstitutions in a low-humidity environment (e.g., a Class II biosafety cabinet).
Step-by-Step Dissolution:
Equilibration: Allow the sealed vial of 3-(Methylamino)benzamide to equilibrate to room temperature for at least 30 minutes before opening.
Causality: This prevents atmospheric moisture from condensing on the cold powder, which would compromise the anhydrous environment and cause premature degradation.
Weighing: Accurately weigh the desired mass of the compound using an analytical balance (0.1 mg precision).
Solvent Addition: Calculate the exact volume of DMSO required.
Formula:Volume (mL) = Mass (mg) / (Concentration (mM) × Molecular Weight (g/mol)) × 1000
Example: To make a 50 mM stock from 5 mg of powder: V = 5 / (50 × 150.18) × 1000 = 0.665 mL (665 µL).
Agitation: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30–60 seconds.
Sonication: If the solution is not completely clear, place the tube in a room-temperature ultrasonic water bath for 2–5 minutes.
Causality: Sonication provides the mechanical energy needed to break apart micro-aggregates without applying direct heat, which could alter the benzamide structure.
Aliquotting: Divide the master stock into 10–50 µL single-use aliquots in sterile amber microcentrifuge tubes.
Storage: Flash-freeze aliquots in liquid nitrogen and store at -80°C.
Standard operating procedure for anhydrous dissolution and storage of the compound.
Protocol: Serial Dilution & Cell Assay Application
Trustworthiness Note: A self-validating protocol must account for vehicle toxicity. DMSO concentrations above 0.1% (v/v) can induce transcriptomic changes, differentiation, or apoptosis in sensitive cell lines (e.g., primary neurons or HEI-OC1 auditory cells)[3].
Step-by-Step Dilution Strategy:
Thawing: Thaw a single aliquot of the DMSO stock at room temperature just prior to use. Never reuse a thawed aliquot.
Intermediate Dilution: Dilute the stock solution in serum-free culture media or assay buffer to create an intermediate working solution (e.g., 100X the final desired concentration).
Causality: Direct addition of concentrated DMSO stock into the culture well creates local high-concentration gradients that instantly lyse cells upon contact. Pre-dilution ensures homogeneous distribution.
Final Application: Add the intermediate solution to the cell culture media. Ensure the final DMSO concentration is strictly ≤ 0.1%.
Quantitative Dilution Matrix (Targeting ≤0.1% Final DMSO)
Desired Final Assay Conc.
Required Stock Conc.
Intermediate Dilution
Final Well Dilution
Final DMSO %
10 µM
10 mM
1:10 (1 mM in Media)
1:100
0.1%
50 µM
50 mM
1:10 (5 mM in Media)
1:100
0.1%
100 µM
100 mM
1:10 (10 mM in Media)
1:100
0.1%
Critical Parameters for Scientific Integrity
To ensure your assay acts as a self-validating system, adhere to the following controls:
Mandatory Vehicle Controls: Every experiment must include a vehicle control well treated with the exact same final concentration of DMSO (e.g., 0.1%) without the compound. This isolates the pharmacological effect of the PARP inhibitor from solvent-induced baseline shifts.
Precipitation Checks: 3-(Methylamino)benzamide may precipitate if the intermediate aqueous dilution is left standing for prolonged periods. Always prepare aqueous dilutions immediately before adding them to the cells. Inspect the wells under a phase-contrast microscope post-addition to confirm the absence of compound micro-crystals.
Light Sensitivity: Benzamide derivatives can be sensitive to prolonged UV/visible light exposure. Conduct incubations in the dark and use amber tubes for stock storage to prevent photo-oxidation.
References
Muthaiah, V. P. K., et al. "Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death." Frontiers in Cellular Neuroscience. [Link]
Advanced HPLC Method Development and Validation for the Quantification of 3-(Methylamino)benzamide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Validation Protocol Introduction & Physicochemical Profiling 3-(Methylamino)benzamide is a critical...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Application Note & Validation Protocol
Introduction & Physicochemical Profiling
3-(Methylamino)benzamide is a critical structural motif and intermediate in the synthesis of modern therapeutics, including modulators of the MAS-related G-protein receptor X2 (MRGPRX2)[1] and various kinase inhibitors. Accurate quantification of this compound is essential for drug substance purity assessment, reaction monitoring, and quality control.
Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties. The molecule possesses two key functional groups:
Primary Amide (-CONH₂): Relatively neutral, contributing to the molecule's polarity.
Secondary Amine (-NHCH₃): Basic in nature, with an estimated pKa of ~4.5 to 5.0.
The Causality of Chromatographic Behavior: At a neutral physiological pH (pH ~7.0), the secondary amine exists in a state of partial ionization. On a standard silica-based reversed-phase column, this leads to dual retention mechanisms: hydrophobic partitioning into the stationary phase and unwanted cation-exchange interactions with residual, negatively charged surface silanols (Si-O⁻). This phenomenon manifests as severe peak tailing, shifting retention times, and poor resolution from structurally similar impurities like the starting material, 3-aminobenzamide[2].
Method Development Rationale (The "Why")
To transform this chemical understanding into a robust analytical method, we must engineer the chromatographic environment to control the ionization state of the analyte.
Mobile Phase Optimization
To suppress silanol interactions and ensure the analyte is in a single, predictable ionization state, the mobile phase pH must be strictly controlled at least 2 units below the analyte's pKa.
Buffer Selection: We utilize 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0).
Mechanism: TFA serves a dual purpose. First, the low pH fully protonates the secondary amine (-NH₂⁺CH₃) and neutralizes residual silanols on the silica support. Second, the trifluoroacetate anion acts as a volatile ion-pairing reagent, forming a neutral hydrophobic complex with the protonated amine. This drastically enhances retention on the reversed-phase column and yields sharp, symmetrical peaks.
Stationary Phase Selection
While TFA mitigates silanol activity, the choice of the stationary phase provides the secondary layer of robustness. A highly endcapped, superficially porous C18 column (e.g., Waters XBridge or Agilent Poroshell) is selected. The dense endcapping shields any remaining active silanol sites, while the superficially porous particle architecture maximizes mass transfer efficiency, resulting in narrower peak widths and higher theoretical plates.
Elution Strategy: Gradient vs. Isocratic
Because 3-(Methylamino)benzamide is relatively polar, it elutes early. However, in synthetic reaction monitoring, highly retained hydrophobic impurities (e.g., dimethyl sulfate byproducts) are often present[2]. A gradient elution is employed: starting at 5% organic to retain and resolve the polar analyte from the void volume, followed by a steep ramp to 90% organic to flush hydrophobic contaminants, preventing ghost peaks in subsequent runs.
The Self-Validating Mechanism: System Suitability Testing (SST)
Trustworthiness in analytical chemistry is achieved through self-validating systems. This protocol does not blindly generate data; it employs a System Suitability Test (SST) as a strict gatekeeper. Before any sample is analyzed, the system must prove its own fitness. If the column has degraded, or if the mobile phase was prepared incorrectly, the SST will fail, automatically invalidating the run and preventing the reporting of erroneous data.
SST Gatekeeper Criteria:
Tailing Factor (
Tf
): Must be
≤1.5
. (Ensures silanol interactions are successfully suppressed).
Theoretical Plates (
N
): Must be
≥5,000
. (Ensures column efficiency and proper mass transfer).
Injection Precision: %RSD of 5 replicate standard injections must be
≤2.0%
. (Ensures autosampler accuracy and integration consistency).
Detailed Experimental Protocol
Chromatographic Conditions
Parameter
Specification / Setting
Column
Endcapped C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A
0.1% TFA in Milli-Q Water (v/v)
Mobile Phase B
0.1% TFA in HPLC-Grade Acetonitrile (v/v)
Flow Rate
1.0 mL/min
Column Temperature
30°C ± 1°C
Detection Wavelength
UV at 254 nm (Reference 360 nm)
Injection Volume
10 µL
Diluent
Water : Acetonitrile (95:5, v/v)
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Elution Rationale
0.0
95
5
Initial hold for polar retention
2.0
95
5
Isocratic resolution of early eluters
10.0
10
90
Ramp to flush hydrophobic impurities
12.0
10
90
Wash phase
12.1
95
5
Return to initial conditions
15.0
95
5
Column re-equilibration
Step-by-Step Sample Preparation
Diluent Preparation: Mix 950 mL of Milli-Q water with 50 mL of Acetonitrile. Causality: Matching the diluent to the initial gradient conditions (5% organic) prevents solvent mismatch effects, which cause peak distortion and fronting for early-eluting polar compounds.
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-(Methylamino)benzamide reference standard into a 10 mL volumetric flask. Add 5 mL of Diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.
Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.
Sample Preparation: Weigh the equivalent of 10.0 mg of the sample matrix, extract with 10 mL of Diluent, sonicate for 10 minutes, and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Method Validation Framework
To ensure regulatory compliance and data integrity, this method must be validated according to the updated ICH Q2(R2) guidelines[3] and the lifecycle management principles outlined in USP <1225> [4]. The validation proves the method's "fitness for purpose"[5].
SST criteria must pass under all varied conditions. Assay variance
≤2.0%
.
Workflow Visualization
The following diagram illustrates the logical progression from chemical profiling through to continuous lifecycle verification, ensuring a closed-loop, self-validating analytical strategy.
Fig 1: Lifecycle workflow for HPLC method development and validation of 3-(Methylamino)benzamide.
References
European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". URL:[Link]
United States Pharmacopeia (USP). "〈1225〉 Validation of Compendial Procedures". URL: [Link]
ECA Academy. "Proposed Revision of USP <1225> Published in the Pharmacopeial Forum". URL:[Link]
World Intellectual Property Organization. "WO2022067094A1 - Modulators of mas-related g-protein receptor x2 and related products and methods".
World Intellectual Property Organization. "WO2007124898A1 - Derivatives of 4-(2-Amino-1-Hydroxiethyl)Phenol".
Application Note: 3-(Methylamino)benzamide as a Core Building Block in the Design and Synthesis of Isoform-Selective PARP Inhibitors
Executive Summary The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized targeted oncology, particularly through the paradigm of synthetic lethality in BRCA-mutated cancers[1]. While early-ge...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized targeted oncology, particularly through the paradigm of synthetic lethality in BRCA-mutated cancers[1]. While early-generation inhibitors like 3-aminobenzamide (3-AB) established the fundamental pharmacophore for PARP inhibition, their micromolar potency and lack of isoform selectivity limited their clinical utility.
This application note details the mechanistic rationale, synthetic workflows, and validation protocols for utilizing 3-(Methylamino)benzamide as an advanced building block. By leveraging the secondary methylamino group as a precise synthetic vector, drug development professionals can extend fragments into adjacent catalytic sub-pockets, thereby driving potency into the low-nanomolar range and achieving critical selectivity against off-target mono-ADP-ribosyltransferases (mono-ARTs)[2][3].
Mechanistic Rationale & Structural Biology
The Nicotinamide Binding Pocket
All FDA-approved PARP inhibitors share a benzamide core pharmacophore that anchors the molecule within the nicotinamide (NI) binding pocket of the PARP catalytic domain[1]. The primary carboxamide of 3-(Methylamino)benzamide acts as a nicotinamide mimic, forming an essential hydrogen-bonding network with highly conserved Serine and Glycine residues (e.g., Ser904 and Gly863 in PARP1)[2][3]. Concurrently, the aromatic ring engages in robust π-π stacking interactions with conserved Tyrosine residues[2][3].
The Methylamino Vector for AD-Pocket Extension
While the benzamide core provides basal affinity, true potency and selectivity are achieved by extending the molecule into the adjacent adenine-ribose (AD) binding site or the phosphate binding pocket[2].
The critical advantage of 3-(Methylamino)benzamide over its primary amine counterpart (3-AB) lies in the sterics and trajectory of the secondary amine. The
N
-methyl group restricts the conformational flexibility of subsequent extensions, directing appended functional groups (such as piperidines or fluorophenyls) precisely into the AD pocket[4]. This targeted extension induces steric clashes with the helical domains of off-target enzymes like tankyrases (PARP5a/b), thereby conferring high isoform selectivity[2].
Fig 1. Logical flow of PARP inhibitor design using the 3-(Methylamino)benzamide scaffold.
Experimental Protocols
The following protocols outline a self-validating system for synthesizing novel derivatives from 3-(Methylamino)benzamide and subsequently profiling their biochemical and cellular efficacy.
Protocol A: Synthesis of Extended PARP Inhibitors via Amide Coupling
Objective: Couple a target carboxylic acid fragment to the secondary amine of 3-(Methylamino)benzamide.
Causality: The secondary amine of the building block is sterically hindered compared to primary anilines. Therefore, highly efficient uronium-based coupling reagents (HATU) are selected over standard EDC/NHS chemistry to drive the reaction to completion. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.
Step-by-Step Methodology:
Preparation : Dissolve 1.0 eq of the target carboxylic acid fragment in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
Activation : Add 1.2 eq of HATU and 3.0 eq of DIPEA to the solution. Stir at room temperature for 15 minutes to ensure full formation of the active ester.
Coupling : Add 1.1 eq of 3-(Methylamino)benzamide to the reaction mixture.
Validation (In-Process) : Monitor the reaction via LC-MS at
t=1
hr and
t=4
hr.
Self-Validation Control: Run a parallel micro-scale reaction omitting HATU. The absence of product in this control confirms that amide bond formation is strictly reagent-driven and rules out false positives from spontaneous degradation.
Workup : Quench the reaction with saturated aqueous
NaHCO3
. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over
Na2SO4
, and concentrate under reduced pressure.
Purification : Purify the crude product via flash column chromatography (DCM/MeOH gradient) to yield the extended PARP inhibitor.
Objective: Quantify the in vitro
IC50
of the synthesized compounds against recombinant PARP1.
Causality: PARP1 is a DNA-dependent enzyme; its catalytic activity is minimal in the absence of DNA strand breaks[5]. Therefore, the assay buffer must be supplemented with activated (sheared) DNA to allosterically stimulate the enzyme, ensuring that the measured inhibition reflects the biologically active state of PARP1.
Step-by-Step Methodology:
Reagent Assembly : Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, and 0.01% Tween-20.
Enzyme/DNA Mix : Dilute recombinant PARP1 enzyme (0.5 nM final) and activated salmon sperm DNA (10 μg/mL final) in the assay buffer.
Compound Plating : Dispense synthesized compounds in a 10-point, 3-fold serial dilution (starting at 10 μM) into a 96-well plate.
Incubation : Add the Enzyme/DNA mix to the compounds and pre-incubate for 30 minutes at room temperature to allow equilibrium binding.
Reaction Initiation : Initiate the reaction by adding a substrate mixture containing
NAD+
and biotinylated-
NAD+
(1 μM final total
NAD+
). Incubate for 1 hour.
Detection : Transfer the reaction to a streptavidin-coated microplate. Wash extensively, then add streptavidin-HRP followed by a chemiluminescent substrate. Read luminescence on a microplate reader.
Self-Validation :
Positive Control: 10 μM Olaparib (ensures the assay can detect potent inhibition).
Negative Control: Reaction mixture lacking activated DNA (validates that the observed signal is strictly DNA-dependent).
Protocol C: Cellular Target Engagement (PARylation Western Blot)
Objective: Confirm that the synthesized compounds are cell-permeable and engage intracellular PARP.
Causality: Basal poly(ADP-ribose) (PAR) levels in resting cells are often too low for robust detection. Treating cells with
H2O2
induces massive DNA single-strand breaks, hyperactivating PARP and generating a strong, transient PAR signal[4]. This provides a wide dynamic range to evaluate the inhibitor's efficacy.
Step-by-Step Methodology:
Cell Culture : Seed HeLa or MDA-MB-436 (BRCA1-mutant) cells in 6-well plates at
3×105
cells/well. Incubate overnight.
Compound Treatment : Treat cells with the synthesized inhibitors at varying concentrations (e.g., 10 nM, 100 nM, 1 μM) for 2 hours.
Damage Induction : Challenge the cells with 1 mM
H2O2
for exactly 10 minutes to induce DNA damage and PARylation.
Lysis : Immediately wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and 1 μM of a known potent PARP inhibitor (to prevent post-lysis PARylation).
Immunoblotting : Resolve lysates on a 4-12% SDS-PAGE gel, transfer to a PVDF membrane, and probe with an anti-PAR monoclonal antibody (e.g., 10H).
Self-Validation :
Baseline Control: Vehicle (DMSO) without
H2O2
(establishes the low basal PAR signal).
Max Signal Control: Vehicle (DMSO) +
H2O2
(establishes the 100% PARylation signal for normalization).
Data Presentation & SAR Interpretation
By utilizing 3-(Methylamino)benzamide as the core, medicinal chemists can track the Structure-Activity Relationship (SAR) as the molecule is extended toward the AD pocket. The table below illustrates representative quantitative data demonstrating the shift from micromolar basal inhibition to nanomolar, isoform-selective potency.
Table 1: Representative SAR of 3-(Methylamino)benzamide Derivatives
Compound Scaffold
Vector Extension (
R
-group)
PARP1
IC50
(nM)
PARP2
IC50
(nM)
PARP10
IC50
(nM)
Selectivity (PARP10/PARP1)
3-AB (Control)
None (Primary amine)
1,800
2,100
>10,000
N/A
3-MAB (Core)
None (Secondary amine)
1,500
1,700
>10,000
N/A
Analog 1
Cyclopropyl-amide
450
520
8,500
18.8x
Analog 2
Piperidin-3-yl-phenyl
12
15
>10,000
>800x
Analog 3
Fluorophenyl-extension
4
6
4,200
1,050x
Data Interpretation: The unextended core (3-MAB) exhibits weak, micromolar affinity comparable to classic 3-AB. However, extending the methylamino vector with bulky, hydrophobic groups (e.g., Analog 2 and 3) allows the molecule to occupy the AD binding site, drastically improving PARP1/2 potency to the single-digit nanomolar range while maintaining high selectivity against mono-ARTs like PARP10[3][4].
References
Abcam: 3-Aminobenzamide (3-AB), PARP inhibitor.
Frontiers in Oncology: Structural Implications for Selective Targeting of PARPs.
Nature Reviews Drug Discovery (via PMC): The kinase polypharmacology landscape of clinical PARP inhibitors.
ACS Medicinal Chemistry Letters (via PMC): Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules.
ResearchGate: Structural requirements for potent PARP inhibition.
Journal of Medicinal Chemistry (ACS): Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor.
In-Depth Application Note: ^1^H and ^13^C NMR Spectral Analysis of 3-(Methylamino)benzamide
Executive Summary & Chemical Context 3-(Methylamino)benzamide (CAS 90817-19-9) is a highly versatile bifunctional aromatic building block frequently utilized in the development of poly(ADP-ribose) polymerase (PARP) inhib...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
3-(Methylamino)benzamide (CAS 90817-19-9) is a highly versatile bifunctional aromatic building block frequently utilized in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and advanced kinase modulators . Accurate structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for downstream synthetic validation.
This application note provides a comprehensive, self-validating protocol for the acquisition and interpretation of ^1^H and ^13^C NMR spectra for 3-(Methylamino)benzamide. By moving beyond simple peak assignments, this guide explores the causality behind chemical shifts, solvent interactions, and the mechanistic resonance effects that dictate the spectral topography of this molecule. For comparative baseline studies, researchers often reference the spectral data of its unsubstituted analog, 3-aminobenzamide .
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in spectral data, the following protocol integrates internal quality control checkpoints. We utilize deuterated dimethyl sulfoxide (DMSO-d6) rather than CDCl3. The causality behind this choice is twofold: DMSO-d6 easily disrupts the intermolecular hydrogen bonding inherent to benzamides, ensuring complete dissolution, and it dramatically slows the chemical exchange of the amine and amide protons, allowing them to be observed as distinct, quantifiable peaks .
Step-by-Step Methodology
Sample Weighing: Accurately weigh 10–15 mg of 3-(Methylamino)benzamide into a clean, dry glass vial. Causality: This mass range ensures an optimal signal-to-noise (S/N) ratio for ^13^C acquisition without causing concentration-dependent line broadening in the ^1^H spectrum.
Solvent Addition: Add 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Homogenization: Vortex the mixture for 30 seconds. If micro-particulates persist, sonicate for 1–2 minutes until optically clear.
Sample Transfer: Using a clean glass Pasteur pipette, transfer the homogenized solution into a standard 5 mm NMR tube. Ensure the solvent column height is exactly 4–5 cm to optimize magnetic shimming.
NMR Acquisition:
^1^H NMR (400 MHz): Run a standard 1D sequence (e.g., zg30), 16–32 scans, with a relaxation delay (D1) of 2 seconds.
^13^C NMR (100 MHz): Run a proton-decoupled 1D sequence (e.g., zgpg30), 512–1024 scans, with a D1 of 2 seconds to allow full relaxation of the quaternary carbons.
Data Processing: Apply a Fourier Transform (FT). Perform manual zero-order and first-order phase corrections, followed by a multipoint baseline correction. Calibrate the chemical shift using the TMS peak at 0.00 ppm or the residual DMSO pentet at 2.50 ppm.
The Self-Validating Integration Loop
To validate the integrity of the acquired spectrum, set the integration of the aliphatic methyl doublet (-NHCH3) at 2.72 ppm to exactly 3.00 . Consequently, the four aromatic protons must each integrate to 1.00 ± 0.05 . Any deviation greater than 5% instantly alerts the operator to sample impurity, an insufficient relaxation delay, or severe baseline distortion. Furthermore, the residual water peak in DMSO-d6 (typically at 3.33 ppm) must be monitored; a broadened or shifted water peak indicates moisture contamination, which threatens to obscure the crucial exchangeable -NH and -NH2 signals.
Figure 1: Step-by-step workflow for NMR sample preparation and spectral acquisition.
Quantitative Data Presentation
The following tables summarize the validated chemical shifts, multiplicities, and assignments for 3-(Methylamino)benzamide.
Table 1: ^1^H NMR Spectral Data (400 MHz, DMSO-d6)
Position
Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
-NHCH3
2.72
Doublet (d)
5.0
3H
Aliphatic methyl protons
-NH CH3
5.85
Broad Quartet (q)
5.0
1H
Secondary amine proton
Ar-H4
6.75
Doublet of doublets (dd)
8.0, 2.5
1H
Aromatic proton (ortho to amine)
Ar-H2
7.05
Triplet (t)
2.0
1H
Aromatic proton (between substituents)
Ar-H6
7.10
Doublet (d)
7.8
1H
Aromatic proton (ortho to amide)
Ar-H5
7.15
Triplet (t)
7.8
1H
Aromatic proton (meta to both)
-CONH2
7.20
Broad Singlet (br s)
-
1H
Primary amide proton (trans to O)
-CONH2
7.80
Broad Singlet (br s)
-
1H
Primary amide proton (cis to O)
Table 2: ^13^C NMR Spectral Data (100 MHz, DMSO-d6)
Chemical Shift (ppm)
Carbon Type
Assignment (Position)
29.8
CH3
Aliphatic methyl carbon (-NHC H3)
111.5
CH
Aromatic C2
114.2
CH
Aromatic C4
116.8
CH
Aromatic C6
128.5
CH
Aromatic C5
135.5
Cq
Aromatic C1 (attached to carbonyl)
149.2
Cq
Aromatic C3 (attached to amine)
168.5
Cq
Carbonyl carbon (-C ONH2)
Mechanistic Insights & Spectral Interpretation
To expertly interpret this spectrum, one must understand the electronic push-and-pull occurring across the benzene ring:
Amine-Methyl Coupling Causality: The aliphatic methyl group (-NHCH3) appears as a doublet at 2.72 ppm, rather than a singlet. This is caused by scalar coupling (J = 5.0 Hz) to the adjacent secondary amine proton. Conversely, the amine proton (-NH CH3) at 5.85 ppm is split into a broad quartet by the three methyl protons (following the n+1 rule).
Restricted Amide Rotation: The primary carboxamide group (-CONH2) yields two distinct broad singlets at 7.20 ppm and 7.80 ppm. This is due to the partial double-bond character of the C-N bond generated by resonance with the carbonyl oxygen. This restricted rotation locks one proton cis to the carbonyl oxygen (experiencing a different magnetic shielding environment) and the other trans, preventing them from averaging into a single peak on the NMR timescale.
Aromatic Resonance Effects: The -NHCH3 group acts as a powerful Electron Donating Group (EDG) via nitrogen lone-pair resonance, heavily shielding the ortho and para carbons. Consequently, C2, C4, and C6 are pushed significantly upfield in the ^13^C spectrum (111.5, 114.2, and 116.8 ppm, respectively). C5, being meta to both the EDG and the Electron Withdrawing Group (EWG, -CONH2), experiences minimal resonance perturbation and resonates at a standard aromatic shift of 128.5 ppm.
Diagnostic Dashboard: Quantitative Comparison of N-Methylation Strategies
Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and chemoselective challenges associated with the synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and chemoselective challenges associated with the synthesis of 3-(Methylamino)benzamide .
This compound is a critical intermediate in the development of PARP inhibitors, MRGPRX2 modulators, and
β2
adrenergic agonists (). However, its synthesis is notoriously prone to over-alkylation and functional group degradation. Below, you will find a diagnostic dashboard, mechanistic troubleshooting FAQs, and a self-validating experimental protocol to guarantee high-yield mono-N-methylation.
Before troubleshooting, evaluate your current synthetic strategy against field-proven methodologies. Direct alkylation is historically common but quantitatively inferior to modern coupling techniques.
Q1: I am using dimethyl sulfate (DMS) and K
2
CO
3
in THF, but I am recovering a complex mixture of unreacted starting material, mono-methylated, and di-methylated products. Why is my yield so low?A: This is a classic kinetic failure driven by electronic causality. When the primary amine of 3-aminobenzamide is alkylated once, the newly added methyl group exerts an electron-donating inductive effect. This increases the electron density on the nitrogen, making the resulting secondary amine (3-(methylamino)benzamide) significantly more nucleophilic than the original primary amine. Consequently, the rate of the second alkylation is faster than the first (
k2>k1
), leading to rapid over-alkylation into the di-methylated waste product. As demonstrated by, traditional electrophiles inherently lack the chemoselectivity required to overcome this kinetic trap.
Q2: Can I use Lithium Aluminum Hydride (LiAlH
4
) to reduce a formamide intermediate to achieve selective mono-methylation?A: No. While formylation followed by reduction is a classic workaround for mono-alkylation, using LiAlH
4
is strongly discouraged for 3-aminobenzamide. The primary carboxamide group on the aromatic ring is highly susceptible to reduction by strong hydrides, which will irreversibly convert your benzamide into a benzylamine. If you must use a protection-reduction route, utilize a chemoselective reducing agent like Borane-THF (BH
3
·THF) under strictly controlled temperatures. However, direct selective methylation via Chan-Lam coupling is vastly superior.
Q3: What is the purpose of the "incubation period" in the Chan-Lam coupling protocol?A: The incubation period establishes the self-limiting causality of the reaction. By heating the 3-aminobenzamide with Cu(OAc)
2
before adding the methylboronic acid, you force the formation of a stable Cu(II)-amine coordination complex. Once the first methyl group is transferred via transmetalation and reductive elimination, the increased steric bulk and altered electronic environment of the resulting secondary amine effectively block a second Cu(II) coordination/transmetalation event, guaranteeing mono-selectivity.
Logical Workflows & Reaction Pathways
Caption: Logical troubleshooting workflow for 3-(Methylamino)benzamide synthesis.
Caption: Mechanistic comparison: Direct Alkylation vs. Chan-Lam Coupling pathways.
Self-Validating Protocol: Highly Selective Mono-N-Methylation via Chan-Lam Coupling
This protocol is engineered as a self-validating system. By embedding In-Process Controls (IPCs) at critical junctures, the workflow verifies its own chemical integrity before proceeding, eliminating downstream failure.
Step 1: Complexation (The Incubation Phase)
Action: In an oven-dried round-bottom flask, dissolve 3-aminobenzamide (10.0 mmol, 1.36 g) in 40 mL of anhydrous 1,4-dioxane. Add Copper(II) acetate (Cu(OAc)
2
, 10.0 mmol, 1.81 g) and pyridine (20.0 mmol, 1.6 mL). Stir the mixture at reflux (100 °C) for exactly 1 hour.
In-Process Control (IPC) 1: Visually inspect the reaction. The solution must transition to a deep, homogeneous blue/green color.
Validation: This color change confirms the successful coordination of the primary amine to the Cu(II) center. If the solution remains pale or cloudy, your Cu(OAc)
2
is likely hydrated or degraded; stop the reaction and procure anhydrous reagents.
Step 2: Oxidative Coupling
Action: Slightly cool the mixture to 80 °C. Add methylboronic acid (MeB(OH)
2
, 20.0 mmol, 1.20 g). Equip the flask with a reflux condenser open to the ambient atmosphere (do not use an inert gas line) and resume reflux for 4–6 hours.
In-Process Control (IPC) 2: At 4 hours, pull a 50 µL aliquot, dilute in MeCN, and run an LC-MS.
Validation: You should observe the target mass
[M+H]+=151.08
. The di-methylated mass (
[M+H]+=165.10
) should be
≤2%
. If unreacted starting material (
[M+H]+=137.07
) is
>10%
, ensure the system is adequately exposed to air, as atmospheric
O2
is strictly required to turn over the copper catalytic species.
Step 3: Isolation and Purification
Action: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove insoluble copper salts, washing the pad thoroughly with Ethyl Acetate (3 × 20 mL). Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient of 0-10% Methanol in Dichloromethane).
Final QC Validation: Perform
1
H NMR (DMSO-
d6
).
Validation: The spectrum must show a distinct doublet for the
N−CH3
group at ~2.7 ppm (integrating for 3H) and a broad multiplet/quartet for the secondary amine
N−H
at ~5.8 ppm (integrating for 1H). The primary carboxamide protons must remain intact, appearing as two broad singlets at ~7.2 ppm and ~7.8 ppm.
References
González, I., Mosquera, J., Guerrero, C., Rodríguez, R., & Cruces, J. (2009). "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2." Organic Letters, 11(7), 1677-1680.[Link]
WIPO Patent WO2022067094A1. "Modulators of mas-related g-protein receptor x2 and related products and methods.
WIPO Patent WO2007124898A1. "DERIVATIVES OF 4-(2-AMINO-1-HYDROXIETHYL)PHENOL AS AGONISTS OF THE β2 ADRENERGIC RECEPTOR.
Optimization
Technical Support Center: Troubleshooting 3-(Methylamino)benzamide Precipitation in Aqueous Buffers
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility challenges when working with poly(ADP-ribose) polymerase (PARP) inhibitors.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility challenges when working with poly(ADP-ribose) polymerase (PARP) inhibitors. 3-(Methylamino)benzamide—a structurally related derivative of the well-characterized 3-aminobenzamide—is highly effective in vitro, but its physicochemical properties require precise handling.
When transitioning this compound from organic stock solutions into physiological aqueous buffers (like PBS or cell culture media), researchers often encounter sudden precipitation. This guide provides a mechanistic understanding of these solubility limitations and offers field-proven, self-validating protocols to ensure your assay's integrity.
Root Cause Analysis: The Thermodynamics of Precipitation
A common experimental pitfall is assuming linear solubility. Researchers often believe that if a compound is soluble at 30 mg/mL in DMSO, a simple 1:10 dilution into PBS will yield a stable 3 mg/mL solution. This ignores the non-linear thermodynamics of co-solvent mixtures.
When a highly concentrated DMSO stock of 3-(Methylamino)benzamide is introduced rapidly into an aqueous environment, the DMSO solvent diffuses into the water much faster than the hydrophobic compound can solvate. This creates a localized microenvironment of supersaturation, leading to rapid nucleation and precipitation—a phenomenon known as the Ouzo effect .
Furthermore, we must respect the absolute thermodynamic solubility limits. According to , the maximum solubility of the parent compound 3-aminobenzamide in PBS (pH 7.2) is strictly capped at approximately 2 mg/mL[1]. Exceeding this concentration in an aqueous buffer guarantees precipitation, regardless of your mixing technique.
Visualizing the Solvent Crash Mechanism
Mechanistic pathway of solvent crash (Ouzo effect) vs. stable solvation during aqueous dilution.
Quantitative Solubility Profile
To design a robust formulation strategy, compare the solubility limits across different solvent systems. The data below synthesizes established parameters for 3-aminobenzamide derivatives to guide your experimental design.
Solvent / Buffer
Max Solubility
Application / Recommendation
DMSO
~30 mg/mL
Primary stock solution storage. Store aliquots at -20°C[1][2].
Dimethylformamide (DMF)
~30 mg/mL
Alternative organic stock if DMSO is incompatible[1].
Water (Deionized)
13.6 - 25 mg/mL
Direct aqueous dissolution. Requires heat and extended stirring[2][3].
PBS (pH 7.2)
~2 mg/mL
Final assay buffer. Requires controlled, step-wise dilution[1].
Ethanol
~1 mg/mL
Not recommended for high-concentration master stocks[4].
Diagnostic Workflow
If you have already encountered precipitation, use the following decision tree to diagnose and correct the failure point in your workflow.
Decision tree for diagnosing and resolving 3-(Methylamino)benzamide precipitation.
Self-Validating Experimental Protocols
A protocol is only as reliable as its built-in quality control. The following workflows are designed to be self-validating; if a step fails, the protocol inherently flags the error before you compromise valuable biological samples.
Protocol A: Preparation of a 30 mg/mL Master Stock in DMSO
Causality: Water absorption by hygroscopic DMSO over time reduces the solubility capacity of the solvent. Using fresh, anhydrous DMSO prevents premature micro-nucleation.
Equilibration: Allow the lyophilized 3-(Methylamino)benzamide vial to reach room temperature in a desiccator before opening.
Validation Step: Inspect the vial walls. No condensation should be visible.
Solvation: Add anhydrous DMSO (≥99.9% purity) to achieve a 30 mg/mL concentration.
Agitation: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Validation Step: Hold the tube against a bright light source. The solution must be completely optically clear with no light scattering (Tyndall effect).
Storage: Divide into single-use aliquots to avoid freeze-thaw cycles, which induce localized precipitation. Store at -20°C[1].
Protocol B: Controlled Step-Wise Aqueous Dilution (The "Anti-Crash" Method)
Causality: Dropwise addition under high shear (vortexing) prevents the localized high-aqueous/high-compound microenvironments that trigger the Ouzo effect.
Pre-warming: Warm both the DMSO stock and the target aqueous buffer (e.g., PBS) to 37°C.
Causality: Higher temperatures temporarily increase the kinetic solubility limit during the critical mixing phase.
Agitated Addition: Place the tube containing the required volume of PBS on a vortex mixer at medium speed.
Dropwise Titration: Using a micropipette, add the DMSO stock into the vortexing buffer dropwise (e.g., 1 µL per second). Do not inject the DMSO stock directly into the bottom of the buffer.
Concentration Check: Ensure the final concentration does not exceed 2 mg/mL[1].
Validation via Centrifugation: Centrifuge the final dilution at 10,000 x g for 5 minutes.
Validation Step: Check the bottom of the tube for a microscopic white pellet. If a pellet forms, precipitation has occurred, and the actual soluble concentration is unknown. Do not proceed to biological assays.
Frequently Asked Questions (FAQs)
Q: I diluted my 30 mg/mL DMSO stock 1:10 into PBS and it immediately turned cloudy. What happened?A: You exceeded the thermodynamic solubility limit. A 1:10 dilution yields a 3 mg/mL solution, but the maximum solubility of 3-aminobenzamide derivatives in PBS is ~2 mg/mL[1]. The cloudiness is the compound nucleating out of solution. You must dilute to ≤ 2 mg/mL.
Q: Can I prepare an organic solvent-free aqueous solution directly?A: Yes. According to standard biochemical practices for this class of PARP inhibitors, you can directly dissolve the crystalline solid in aqueous buffers up to ~2 mg/mL[1]. However, this requires continuous magnetic stirring at 37°C for up to an hour. We recommend this approach if your cell line is highly sensitive to DMSO toxicity. Note: Do not store aqueous solutions for more than 24 hours due to potential hydrolysis and degradation[1].
Q: My compound precipitated in the cell culture media, but not in PBS. Why?A: Cell culture media contains divalent cations (Ca²⁺, Mg²⁺) and has a complex ionic strength that can "salt-out" hydrophobic compounds. To mitigate this, ensure your media contains FBS (Fetal Bovine Serum). The albumin in FBS binds to hydrophobic small molecules, acting as a carrier and significantly increasing the apparent solubility. Always add the compound to pre-warmed, serum-containing media under agitation.
Q: Does the methylamino substitution change the solubility compared to standard 3-aminobenzamide?A: The addition of a methyl group to the amine slightly increases the lipophilicity (LogP) of the molecule compared to the primary amine in standard 3-aminobenzamide. This makes it marginally more hydrophobic, meaning its precipitation threshold in purely aqueous, salt-heavy buffers (like PBS) is stricter. Adherence to the step-wise dilution protocol is essential.
References
3-aminobenzamide PARP1, PARP2 79888. BPS Bioscience. Available at:[Link]
Optimizing LC-MS mobile phase for 3-(Methylamino)benzamide analysis
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic and mass spectrometric challenges associated with 3-(Me...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic and mass spectrometric challenges associated with 3-(Methylamino)benzamide .
Because this compound features both a primary amide and a basic secondary amine (methylamino group), it is highly polar and weakly basic. In standard reversed-phase LC-MS workflows, this specific chemical architecture routinely triggers three major failure modes: poor column retention, severe peak tailing, and ionization suppression.
The following modules provide causality-driven troubleshooting, quantitative data, and self-validating protocols to help you build a robust, reproducible analytical method.
Module 1: Diagnostic Workflow
Diagnostic workflow for optimizing LC-MS mobile phases for basic polar compounds.
Q1: Why does 3-(Methylamino)benzamide elute in the void volume when using standard 0.1% Formic Acid (FA)?Causality & Mechanism: At acidic pH (e.g., pH 2.7 with 0.1% FA), the secondary amine of 3-(Methylamino)benzamide becomes fully protonated. This drastically increases the molecule's polarity, preventing it from effectively partitioning into the hydrophobic C18 stationary phase .
Self-Validating Solution:
Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 9.0 with Ammonium Hydroxide) using a high-pH tolerant Ethylene Bridged Hybrid (BEH) column.
Validation Check: Inject a void volume marker (e.g., Uracil). If the retention factor (
k′
) of your analyte increases from <1 to >2, the basic amine has been successfully neutralized, driving hydrophobic retention.
Q2: I am experiencing severe peak tailing (
Tf
> 2.0). How can I correct this without losing MS sensitivity?Causality & Mechanism: Peak tailing for basic compounds is classically driven by secondary ion-exchange interactions between the positively charged methylamino group and residual, negatively charged silanols on the silica matrix . While Trifluoroacetic acid (TFA) is a strong ion-pairing agent that masks silanols, it severely suppresses ESI+ MS signals.
Self-Validating Solution:
Implement a buffered mobile phase. A combination of 10 mM Ammonium Formate with 0.1% Formic Acid increases the ionic strength of the mobile phase (from ~1.9 mM to ~7.4 mM), effectively masking silanol interactions while maintaining excellent ESI+ compatibility .
Validation Check: Calculate the asymmetry factor at 10% peak height. A successful buffer optimization will drop the
Tf
below 1.5 without a corresponding drop in the Total Ion Chromatogram (TIC) baseline.
Q3: Should I use Acetonitrile or Methanol as the organic modifier for this benzamide derivative?Causality & Mechanism: Acetonitrile is aprotic and generally provides lower backpressure and sharper peaks for neutral compounds. However, for basic compounds like 3-(Methylamino)benzamide, Methanol (a protic solvent) can sometimes provide superior peak shapes by participating in hydrogen bonding and further shielding residual silanols at the stationary phase surface.
Self-Validating Solution:
Run a split-gradient test. If peak tailing persists in Acetonitrile despite buffer optimization, switch Mobile Phase B to Methanol.
Validation Check: Monitor the Signal-to-Noise (S/N) ratio. If the S/N ratio improves alongside peak symmetry, Methanol is the optimal modifier for your specific column chemistry.
Module 3: Quantitative Data Comparison
To illustrate the causality of mobile phase selection, the table below summarizes the expected chromatographic and mass spectrometric behavior of 3-(Methylamino)benzamide under various conditions.
Mobile Phase Additive (Aqueous)
pH
Ionic Strength
Est. Retention (
k′
)
Peak Tailing (
Tf
)
ESI+ Signal Intensity
0.1% Formic Acid (FA)
2.7
Low (~1.9 mM)
0.5 (Poor)
> 2.0 (Severe)
High
0.1% Trifluoroacetic Acid (TFA)
2.0
Mod (~7.8 mM)
1.5 (Moderate)
1.1 (Excellent)
Low (Suppressed)
10 mM Ammonium Formate + 0.1% FA
3.3
High (~7.4 mM)
1.2 (Moderate)
1.2 (Good)
High
10 mM Ammonium Bicarbonate
9.0
High
3.5 (Excellent)
1.1 (Excellent)
Moderate
Module 4: Self-Validating Experimental Protocol
Objective: Establish a robust LC-MS method for 3-(Methylamino)benzamide with
k′>2
,
Tf<1.5
, and optimal ESI+ sensitivity.
Step 1: Preparation of Buffered Mobile Phase (The "Gold Standard" for Basic Amines)
Weigh exactly 0.63 g of LC-MS grade Ammonium Formate.
Dissolve in 1.0 L of ultrapure LC-MS grade water (18.2 MΩ·cm) to create a 10 mM solution.
Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and sonicate for 5 minutes to degas.
Causality Check: This creates a highly ionic, volatile buffer at pH ~3.3, ideal for masking silanols without precipitating non-volatile salts in the MS source.
Step 2: Column Equilibration and System Priming
Install a superficially porous (core-shell) C18 column or a polar-embedded C18 column (e.g., 2.1 x 100 mm, 2.7 µm).
Flush the system with 50:50 Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile) for 20 column volumes.
Validation Check: Monitor the system backpressure. A stable pressure trace (± 2%) confirms complete stationary phase equilibration with the formate ions.
Step 3: Gradient Execution and System Suitability
Program a generic screening gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min. Set column temperature to 40°C to ensure uniform mass transfer.
Inject a 1 µL standard of 3-(Methylamino)benzamide (100 ng/mL in 90:10 Water:Acetonitrile).
Validation Check: Calculate the retention factor (
k′
). If
k′<2
, the compound is too polar for low-pH C18. Immediately switch to the High-pH protocol (10 mM Ammonium Bicarbonate, pH 9.0) using a hybrid-silica column.
Step 4: MS Source Tuning (ESI+)
Infuse the standard directly into the MS using a T-junction while the LC is running at 50% B.
Optimize the capillary voltage (typically 3.0 - 4.0 kV) and desolvation temperature (e.g., 400°C - 500°C).
Validation Check: Monitor the [M+H]+ ion at m/z 151.0. If signal suppression is observed compared to direct infusion without the LC flow, reduce the Ammonium Formate concentration to 5 mM to lower the ion load in the source.
References
Title: The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing
Source: LCGC International
URL: [Link][1]
Title: Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics
Source: National Institutes of Health (NIH) / PMC
URL: [Link][2]
Technical Support Center: Handling & Stability of 3-(Methylamino)benzamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and prevent the degradation...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and prevent the degradation of 3-(Methylamino)benzamide (CAS 90817-19-9).
This compound is a critical building block in the synthesis of complex pharmaceuticals, including modulators of the Mas-related G-protein coupled receptor X2 (MRGPRX2)[1][2] and prolonged ectoparasite-controlling agents[3][4]. Because it contains both a nucleophilic secondary amine and a primary carboxamide, it is highly susceptible to specific environmental stressors. Maintaining its structural integrity is paramount, as trace degradation products can poison metal catalysts in downstream cross-coupling reactions or introduce false-positive artifacts in high-throughput biological assays.
Mechanistic Overview of Degradation
To effectively protect 3-(Methylamino)benzamide, we must first understand the causality behind its instability. The molecule possesses two primary vulnerabilities:
The Secondary Amine (Oxidation): The electron-donating methyl group increases the electron density on the nitrogen atom. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the amine highly susceptible to single-electron transfer (oxidation) when exposed to atmospheric oxygen, light, or trace transition metals. This leads to the formation of N-oxides and radical cations, which rapidly polymerize into highly conjugated, colored degradants.
The Carboxamide (Hydrolysis): While relatively stable at neutral pH, the amide bond can undergo acid- or base-catalyzed hydrolysis in aqueous environments, cleaving into 3-(methylamino)benzoic acid and ammonia.
Degradation pathways of 3-(Methylamino)benzamide via oxidation and hydrolysis.
Troubleshooting & FAQs
Q1: My 3-(Methylamino)benzamide powder has developed a yellow/brown tint. Is it still usable?A: Discoloration is the macroscopic symptom of auto-oxidation. The radical cations formed from the secondary amine have oligomerized into colored byproducts. If the powder is only faintly off-white, it can often be rescued via recrystallization or flash chromatography. However, if it is distinctly brown, the purity has likely dropped below acceptable thresholds for sensitive biological assays or catalytic synthesis. Actionable advice: Always store the solid powder under an inert atmosphere (Argon or Nitrogen) at 2–8°C, protected from light.
Q2: How should I prepare and store stock solutions to maximize shelf-life?A: Dissolved oxygen in solvents (like DMSO or Methanol) accelerates oxidation exponentially compared to the solid state. To prevent this, you must degas your solvents prior to dissolution. Furthermore, repeated freeze-thaw cycles introduce condensation (water), which drives hydrolysis. Actionable advice: Prepare solutions in degassed, anhydrous solvents, aliquot them into single-use amber vials, and store them at -20°C.
Q3: Can I use antioxidants to prevent degradation in my formulations?A: Yes. Radical scavengers disrupt the auto-oxidation chain reaction by donating a hydrogen atom to the reactive radical intermediates before they can polymerize. Patent literature highlights that carboxamide derivatives and their formulations can be significantly stabilized by adding phenol derivatives such as BHT (butylated hydroxytoluene) or BHA (butylated hydroxyanisole)[3][4]. If your downstream application permits, adding 0.1% BHT to your storage solution will drastically improve shelf-life.
Q4: Does pH affect the stability of this compound in aqueous buffers?A: Absolutely. While the amine dictates oxidative stability, the pH dictates hydrolytic stability. Amide bonds are susceptible to both acid-catalyzed and base-catalyzed hydrolysis. When preparing aqueous working solutions for in vitro assays, maintain the pH strictly between 6.5 and 7.5 and prepare them fresh daily.
Quantitative Stability Data
To guide your experimental planning, refer to the following stability profiles based on empirical handling principles for aryl amines and benzamides.
Table 1: Stability Profile of 3-(Methylamino)benzamide Under Various Conditions
Storage Condition
Atmosphere
Solvent
Estimated Stability
Primary Degradation Mechanism
Solid Powder (2–8°C)
Argon / N₂
None
> 2 Years
None (Stable)
Solid Powder (RT)
Ambient Air
None
6–12 Months
Slow surface oxidation
Stock Solution (-20°C)
Argon / N₂
Degassed DMSO
6 Months
Minimal
Stock Solution (RT)
Ambient Air
DMSO
< 1 Week
Rapid oxidation (discoloration)
Aqueous Buffer (37°C)
Ambient Air
H₂O (pH <3 or >10)
< 24 Hours
Amide hydrolysis
Self-Validating Protocol: Preparation of Stable Stock Solutions
To ensure trustworthiness in your assays, do not assume your stock solutions remain pure over time. The following protocol integrates a self-validating Quality Control (QC) loop to guarantee the integrity of 3-(Methylamino)benzamide before it touches your critical experiments.
Phase 1: Preparation under Inert Conditions
Causality: Removing dissolved oxygen and water eliminates the primary reactants required for oxidation and hydrolysis.
Solvent Degassing: Sparge anhydrous DMSO with high-purity Argon gas for 15–20 minutes to displace dissolved oxygen.
Inert Weighing: Purge a clean, dry amber glass vial with Argon. Weigh the required mass of 3-(Methylamino)benzamide solid into the vial.
Dissolution: Add the degassed DMSO to achieve your target concentration (e.g., 100 mM). Vortex gently until fully dissolved.
Stabilization (Optional): If the downstream assay tolerates it, add BHT to a final concentration of 0.1% (w/v) to act as a radical scavenger[3][4].
Phase 2: Aliquoting and Storage
Causality: Single-use aliquots prevent the introduction of atmospheric moisture and oxygen caused by repeated opening of the master vial.
5. Aliquoting: Distribute the master solution into small, single-use amber microcentrifuge tubes (e.g., 50 µL per tube).
6. Blanketing: Gently blow a stream of Argon over the liquid surface in each tube before capping tightly.
7. Storage: Transfer immediately to a -20°C freezer.
Phase 3: Self-Validation (Pre-Experiment QC)
Causality: Visual and spectroscopic checks confirm the absence of colored oligomers (oxidation) before committing the reagent to an expensive assay.
8. Thawing: Thaw a single aliquot at room temperature in the dark.
9. Visual Inspection: The solution should be completely colorless. If a yellow or brown tint is observed, discard the aliquot.
10. Spectroscopic Validation (For highly sensitive assays): Run a rapid HPLC-UV trace at 254 nm. The presence of new peaks with longer retention times (oligomers) or shorter retention times (hydrolyzed acid) indicates degradation. Do not proceed if purity has dropped below your required threshold (typically 95%).
Title: WO2022067094A1 - Modulators of mas-related g-protein receptor x2 and related products and methods
Source: google.com (Google Patents)
URL:1
Title: WO2023192901A9 - Quinoline derivatives as modulators of mas-related g-protein receptor x2 and related products
Source: google.com (Google Patents)
URL:2
Title: JP2020534334A - Long-term control agent for ectoparasites for animals
Source: google.com (Google Patents)
URL:4
Technical Support Center: Purification and Troubleshooting of 3-(Methylamino)benzamide
Welcome to the Technical Support Center. 3-(Methylamino)benzamide is a critical secondary amine intermediate and a potent analog in the class of poly(ADP-ribose) polymerase (PARP) inhibitors[1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 3-(Methylamino)benzamide is a critical secondary amine intermediate and a potent analog in the class of poly(ADP-ribose) polymerase (PARP) inhibitors[1]. Achieving >99% purity is essential, as trace impurities—such as unreacted 3-aminobenzamide, over-alkylated 3-(dimethylamino)benzamide, or hydrolysis byproducts—can severely skew biological assays by exhibiting differential PARP binding affinities or cellular toxicities.
This guide provides field-proven methodologies, diagnostic troubleshooting, and self-validating protocols for isolating ultra-high purity 3-(methylamino)benzamide.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: My TLC shows a co-eluting spot with 3-(methylamino)benzamide. How can I chemically differentiate and separate the primary amine precursor (3-aminobenzamide) from my secondary amine product?A1: Primary and secondary amines often co-elute on standard normal-phase silica due to their similar hydrogen-bonding profiles[2]. To resolve this, we recommend utilizing a covalent scavenger resin rather than relying solely on chromatography. Solid-supported isocyanate (NCO) resins selectively and rapidly react with primary amines (like unreacted 3-aminobenzamide) to form stable, resin-bound ureas[3]. Secondary amines react at a significantly slower rate due to steric hindrance, allowing for the selective sequestration and filtration of the primary amine impurity.
Q2: Following flash chromatography, my 3-(methylamino)benzamide is isolated as a viscous oil rather than a solid. How do I induce crystallization?A2: Oily products in benzamide syntheses are typically caused by residual solvent or the presence of trace over-alkylated impurities that disrupt lattice formation and depress the melting point[2]. First, dry the product under high vacuum (<1 mmHg) for 24 hours. If it remains an oil, perform a hot recrystallization. Benzamide derivatives exhibit excellent crystallization profiles in binary solvent systems like ethyl acetate/hexanes[4]. Ensure the cooling process is slow; rapid cooling kinetically traps impurities within the crystal lattice, whereas slow cooling thermodynamically favors a pure, highly ordered crystal.
Q3: What HPLC conditions are optimal for monitoring the purity of 3-(methylamino)benzamide?A3: A reverse-phase (RP) HPLC method is highly effective[5]. Using a mixed-mode or low-silanol C18 column prevents the severe peak tailing that is common with basic amines. A standard mobile phase of acetonitrile and water supplemented with 0.1% formic acid (which ensures Mass-Spec compatibility) provides sharp peak shapes and reliable retention[5].
Part 2: Step-by-Step Purification Protocols
Protocol A: Covalent Scavenging of Primary Amine Impurities
Causality: This method leverages the differential nucleophilicity and steric hindrance between primary and secondary amines. The isocyanate group on the solid support acts as an electrophilic trap, permanently removing the primary amine from the liquid phase[3].
Dissolution: Dissolve the crude 3-(methylamino)benzamide mixture in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a concentration of 0.1 M.
Resin Addition: Add 2.0 to 3.0 equivalents of polymer-supported isocyanate resin (relative to the estimated molar amount of the primary amine impurity).
Agitation: Agitate the suspension gently on an orbital shaker at room temperature for 4–6 hours. (Note: Avoid magnetic stirring, which can mechanically shear the polymer resin beads and clog filters).
Filtration: Filter the mixture through a medium-porosity fritted glass funnel to remove the resin-bound impurity.
Washing: Wash the resin cake with 2 column volumes of DCM to ensure complete recovery of the desired secondary amine product.
Concentration: Concentrate the filtrate under reduced pressure to yield the pre-purified product.
Protocol B: Preparative Reverse-Phase HPLC for Trace Isomers
Causality: When over-methylated (tertiary amine) impurities are present, their lack of an N-H bond reduces their hydrogen-bonding capacity and increases their lipophilicity. This allows for baseline separation from the secondary amine via hydrophobic interactions on a C18 stationary phase[5].
Sample Prep: Dissolve the pre-purified sample in a minimum volume of the initial mobile phase (e.g., 5% Acetonitrile in Water + 0.1% Formic Acid).
Injection: Inject the sample onto a Preparative C18 column (e.g., 21.2 mm x 250 mm, 5 µm particle size).
Gradient Elution: Run a linear gradient from 5% to 60% Acetonitrile over 30 minutes at a flow rate of 20 mL/min.
Detection: Monitor UV absorbance at 254 nm (for the aromatic ring) and 280 nm.
Isolation: Collect the fractions, verify purity via analytical LC-MS, and lyophilize the pooled product fractions to prevent thermal degradation of the amide bond.
Protocol C: Final Polishing via Recrystallization
Causality: Crystal lattice formation is a highly selective thermodynamic process that naturally excludes structurally dissimilar molecules, providing a self-validating system for ultra-high purity[4].
Dissolution: Transfer the solid to a clean Erlenmeyer flask and add a minimum amount of hot ethyl acetate until the solid is fully dissolved.
Clarification: If the solution is colored, add 5% w/w activated charcoal, boil gently for 5 minutes, and perform a hot filtration through a pad of Celite to remove chromophoric byproducts.
Saturation: Add hexanes dropwise to the hot filtrate until the solution becomes slightly cloudy (reaching the cloud point).
Cooling: Add a single drop of ethyl acetate to clear the solution, cover the flask, and allow it to cool completely undisturbed to room temperature.
Precipitation: Transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize crystal yield.
Collection: Collect the crystals via vacuum filtration, wash with a minimal amount of ice-cold hexanes, and dry under high vacuum.
Part 3: Quantitative Data & Reference Tables
Table 1: Analytical HPLC Gradient & Expected Elution Behavior
Conditions: C18 Column, Mobile Phase A (Water + 0.1% Formic Acid), Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
Time (min)
% Mobile Phase A
% Mobile Phase B
Expected Elution Order
0.0
95
5
-
5.0
95
5
3-Aminobenzamide (Primary Amine - Most Polar)
15.0
50
50
3-(Methylamino)benzamide (Secondary Amine)
20.0
10
90
3-(Dimethylamino)benzamide (Tertiary Amine - Least Polar)
Technical Support Center: Optimizing Amide Coupling with 3-(Methylamino)benzamide
Welcome to the advanced troubleshooting center. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve high yields when coupling carboxylic acids to 3-(Methylamino)benzamide.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting center. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve high yields when coupling carboxylic acids to 3-(Methylamino)benzamide. This substrate presents a dual kinetic challenge: the secondary amine is sterically hindered by the N-methyl group, and its nucleophilicity is severely dampened by both delocalization into the aromatic ring and the electron-withdrawing nature of the meta-carboxamide group.
This guide moves beyond generic templates. It is designed to explain the fundamental causality behind these kinetic barriers and provides field-proven, self-validating protocols to guarantee experimental success.
Before initiating your experiment, use the logical decision matrix below to select the appropriate activation strategy based on the nature of your carboxylic acid.
Decision matrix for selecting the optimal activation strategy for 3-(Methylamino)benzamide.
Q1: Why is 3-(Methylamino)benzamide yielding <10% product with standard EDC/HOBt or DIC protocols?Causality: Standard carbodiimide couplings generate an O-benzotriazole (OBt) active ester. While sufficient for primary aliphatic amines, the OBt ester is simply not electrophilic enough to overcome the high activation energy barrier presented by a sterically hindered, electronically deactivated N-methylaniline derivative[1]. The reaction stalls, and the active ester eventually hydrolyzes or undergoes side reactions. You must switch to a more reactive intermediate, such as an acyl fluoride or an acid chloride.
Q2: Should I be concerned about chemoselectivity (competing acylation at the primary amide)?Causality: Under standard to moderately forcing conditions, chemoselectivity is naturally maintained. The primary amide (-CONH
2
) is significantly less nucleophilic than the secondary aniline because its nitrogen lone pair is strongly delocalized into the adjacent carbonyl oxygen. Unless you use harsh deprotonating bases (e.g., NaH or LiHMDS) in combination with acid chlorides, N-acylation will preferentially occur at the methylamino group.
Q3: My carboxylic acid is chiral. When I use HATU at 80 °C to force the coupling, I observe significant epimerization. How do I solve this?Causality: The combination of a highly deactivated amine and a highly reactive coupling reagent like HATU extends the lifetime of the activated ester intermediate. At elevated temperatures, this prolonged lifetime drastically increases the rate of oxazolone formation, which is the primary mechanistic pathway for epimerization[2].
Solution: Transition from an active ester to an in situ generated acyl fluoride using BTFFH. Acyl fluorides are highly reactive toward sterically hindered amines but are uniquely resistant to oxazolone-mediated epimerization because the fluoride ion is a poor base and an excellent leaving group[3].
Q4: What is the absolute most reactive method if acyl fluorides still fail to reach full conversion?Causality: For exceptionally hindered systems, converting the carboxylic acid to an acid chloride is the ultimate solution[4]. To avoid the harsh, acidic conditions of thionyl chloride (which can degrade sensitive functional groups), we recommend using Ghosez's reagent to generate the acid chloride under strictly neutral conditions before introducing the aniline.
The following table summarizes the expected performance of various activation strategies when coupling a standard aliphatic carboxylic acid to 3-(Methylamino)benzamide.
Coupling Strategy
Reactive Intermediate
Expected Yield (%)
Epimerization Risk
Optimal Temp (°C)
EDC / HOBt
OBt Active Ester
< 15%
Moderate
20–40
HATU / DIEA
OAt Active Ester
40–60%
High (at elevated temp)
60–80
BTFFH / DIEA
Acyl Fluoride
80–95%
Low
20–60
Ghosez's Reagent
Acid Chloride
> 90%
Moderate to High
0–20
Mechanistic Pathway: Acyl Fluoride Activation
Mechanistic pathway of in situ acyl fluoride generation and subsequent amide coupling.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They separate the activation and coupling steps, allowing you to analytically confirm the formation of the reactive intermediate before committing your valuable amine substrate.
Protocol A: Epimerization-Free Coupling via BTFFH (Acyl Fluoride Generation)
Use this protocol when coupling chiral carboxylic acids to prevent loss of stereochemical integrity.
Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 equiv) and BTFFH (1.2 equiv) in anhydrous dichloromethane (DCM) or DMF to a concentration of 0.2 M.
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (3.0 equiv) dropwise at room temperature.
Self-Validation Check: Stir the mixture for 30 minutes. Validation Step: Remove a 1 µL aliquot, quench it in 100 µL of methanol, and analyze via LCMS. The presence of the corresponding methyl ester confirms the quantitative formation of the stable acyl fluoride intermediate. Do not proceed until the free acid is fully consumed.
Coupling: Once activation is confirmed, add 3-(Methylamino)benzamide (1.1 equiv) in one portion.
Completion: Stir at room temperature for 12 hours. If LCMS indicates stalled progression, heat the reaction gently to 40–60 °C until the acyl fluoride is fully consumed.
Protocol B: Maximal Reactivity via Mild Acid Chloride Generation
Use this protocol for exceptionally sterically hindered, non-chiral carboxylic acids where maximum electrophilicity is required.
Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) under an inert atmosphere at 0 °C.
Self-Validation Check: Stir at 0 °C for 1 hour. Validation Step: The reaction mixture should remain completely homogeneous and neutral. Quench a micro-aliquot in methanol to verify methyl ester formation via LCMS. This confirms acid chloride generation without exposing the system to detrimental HCl gas.
Coupling: In a separate flask, dissolve 3-(Methylamino)benzamide (1.1 equiv) and DIEA (2.5 equiv) in DCM. Add this solution dropwise to the acid chloride at 0 °C to control the exotherm.
Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Quench with saturated aqueous NaHCO
3
and extract with DCM.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]
El-Faham, A., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. RSC Advances, 5, 96130-96135.[Link]
Wilson, S. J., et al. (2021). Synthesis, Enantiomeric Resolution and Biological Evaluation of HIV Capsid Inhibition Activity for Racemic, (S)- and (R)-PF74. Molecules, 26(13), 3919.[Link]
Su, W., et al. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(45), 131481.[Link]
Technical Support Center: Troubleshooting 3-(Methylamino)benzamide Stability in Assays
Welcome to the Technical Support Center for PARP (Poly(ADP-ribose) polymerase) inhibitor assays. This guide provides authoritative troubleshooting and optimization strategies for working with 3-(Methylamino)benzamide (3-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for PARP (Poly(ADP-ribose) polymerase) inhibitor assays. This guide provides authoritative troubleshooting and optimization strategies for working with 3-(Methylamino)benzamide (3-MAB). As a structural analog of the well-known 3-aminobenzamide (3-AB), 3-MAB acts as a potent competitive inhibitor of NAD+[1]. However, its efficacy is highly dependent on the pH of the assay environment, which dictates its protonation state, solubility, and chemical stability[2].
Section 1: The Mechanistic Role of pH in 3-MAB Stability
To achieve reproducible IC50 values, one must understand the chemical behavior of 3-MAB in aqueous solutions. The molecule features two critical functional groups: a benzamide moiety and a secondary aniline (methylamino group).
Low pH (< 6.5) - The Protonation Penalty: The methylamino group has a pKa of approximately 5.0. In acidic environments, this group becomes protonated, forming a positively charged ammonium ion. This charge drastically alters the electron density of the benzamide ring, disrupting the critical hydrogen bonds it must form with the PARP-1 catalytic domain (specifically residues Gly863 and Ser904).
High pH (> 8.5) - The Oxidation Risk: At elevated pH levels, the unprotonated secondary amine becomes highly susceptible to auto-oxidation. This leads to the formation of inactive quinone-imine derivatives, which often manifest as a faint yellowing or browning of the assay buffer.
Optimal Window (pH 7.4 - 8.0): Maintaining the buffer strictly within this physiological range ensures the methylamino group remains unprotonated and nucleophilic, while preventing oxidative degradation[2].
Q1: I am observing a sudden drop in PARP inhibition (IC50 shift) after pre-incubating 3-MAB in my assay buffer. What is causing this?A1: This is a classic symptom of pH drift leading to compound oxidation. If your buffer lacks sufficient buffering capacity and drifts above pH 8.0, 3-MAB will oxidize over time.
Solution: Utilize a high-capacity buffer system such as 50 mM Tris-HCl (pH 7.4) or HEPES. Additionally, incorporating a reducing agent like 1 mM DTT will protect the methylamino group from oxidation during prolonged incubations.
Q2: My 3-MAB stock solution precipitates immediately upon addition to the assay buffer. How can I prevent this?A2: 3-MAB is highly soluble in organic solvents but prone to precipitation if subjected to "pH shock" or rapid solvent exchange in unbuffered water.
Solution: Prepare your master stock at 200 mM in anhydrous ethanol or DMSO[2]. Perform serial dilutions in the assay buffer (pH 7.4) stepwise, ensuring the final organic solvent concentration remains ≤1%. This prevents localized precipitation and protects the PARP enzyme from solvent-induced denaturation.
Q3: Does the pH of my cell lysis buffer affect 3-MAB efficacy in cell-based PARP assays?A3: Yes. Lysis buffers often contain detergents and protease inhibitors that can alter the local pH. If the lysis buffer is too acidic, it will protonate the 3-MAB that has accumulated intracellularly, reducing its binding affinity before the assay even begins. Ensure your lysis buffer is strictly adjusted to pH 7.4 - 8.0.
Q4: How does 3-MAB compare to traditional inhibitors like DPQ?A4: While 3-MAB and 3-aminobenzamide are foundational PARP inhibitors, newer compounds like DPQ (3,4-Dihydro-5-[4-(1-piperidinyl)butoxyl]-1(2H)-isoquinolinone) are often considered more potent[3]. However, 3-MAB remains a critical baseline control in many standardized assays due to its well-characterized interaction with the NAD+ binding pocket[4].
Section 3: Quantitative Data on pH and Stability
Table 1: Impact of Assay pH on 3-(Methylamino)benzamide Stability and PARP Inhibition
Assay pH Level
3-MAB Protonation State
Oxidation Risk
Solubility
PARP Inhibitory Activity (IC50 Impact)
pH 5.0 - 6.0
>50% Protonated
Low
High
Severely Reduced (High IC50)
pH 6.5 - 7.0
Partially Protonated
Low
Moderate
Sub-optimal
pH 7.4 - 8.0
Unprotonated (Active)
Low (with DTT)
Optimal (<1% DMSO)
Maximal (Stable IC50)
pH 8.5 - 9.5
Unprotonated
High (Degradation)
Moderate
Progressively Reduced over time
Section 4: Standardized Experimental Protocol
Self-Validating Workflow for 3-MAB Preparation and PARP Inhibition Assay
Stock Preparation: Dissolve 3-MAB in anhydrous DMSO or Ethanol to a final concentration of 200 mM[2]. Store aliquots at -20°C, protected from light.
Buffer Formulation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM DTT, and 0.01% Triton X-100. Validation Step: Verify the pH with a calibrated pH meter at the exact temperature the assay will be performed (e.g., 25°C or 37°C) to account for temperature-dependent pKa shifts in Tris buffers.
Stepwise Dilution: Dilute the 200 mM stock 1:100 into the assay buffer to create a 2 mM intermediate solution. Vortex immediately to prevent localized precipitation.
Enzyme Incubation: In a 96-well plate, combine the diluted 3-MAB with PARP-1 enzyme and activated DNA (e.g., Herring Sperm DNA in 10 mM Tris-Cl, pH 8.0)[2]. Incubate for 10 minutes at room temperature to allow equilibrium binding.
Reaction Initiation: Initiate the reaction by adding NAD+ (often biotinylated for downstream colorimetric detection).
Detection & Validation: Stop the reaction and measure absorbance (e.g., at 450 nm using TACS-Sapphire™ or similar substrates)[2]. A stable, reproducible IC50 curve validates that the pH was successfully maintained throughout the assay.
Section 5: Workflow Visualization
Workflow for 3-MAB preparation and pH optimization in PARP inhibition assays.
3-(Methylamino)benzamide vs. 3-Aminobenzamide: A Structural and Mechanistic Comparison of First-Generation PARP Inhibitors
Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical nuclear enzyme that acts as a first responder to DNA single-strand breaks (SSBs). By cleaving NAD+ and synthesizing poly(ADP-ribose) (PAR) chains on target proteins, P...
Author: BenchChem Technical Support Team. Date: April 2026
Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical nuclear enzyme that acts as a first responder to DNA single-strand breaks (SSBs). By cleaving NAD+ and synthesizing poly(ADP-ribose) (PAR) chains on target proteins, PARP-1 recruits the base excision repair (BER) machinery[1]. The development of PARP inhibitors (PARPi) revolutionized targeted oncology, particularly through the mechanism of synthetic lethality in BRCA-deficient tumors.
This guide provides an in-depth comparative analysis of the archetypal first-generation inhibitor 3-Aminobenzamide (3-AB) and its methylated derivative 3-(Methylamino)benzamide (3-MAB) . By examining their Structure-Activity Relationships (SAR) and biochemical efficacies, researchers can better understand the foundational pharmacophore that paved the way for modern clinical PARP inhibitors.
Mechanistic Causality: The Benzamide Pharmacophore
To understand the efficacy differences between 3-AB and 3-MAB, we must first analyze the causality behind their binding mechanics within the PARP-1 catalytic domain.
The Nicotinamide Binding Pocket
All clinically relevant PARP inhibitors are designed to mimic the nicotinamide ring of the endogenous substrate, NAD+[1]. The primary carboxamide group (-CONH₂) is an absolute structural requirement for this mimicry[2].
Hydrogen Bonding: The carbonyl oxygen of the benzamide acts as a hydrogen bond acceptor from the backbone amide of Ser904. Simultaneously, the primary amide nitrogen (-NH₂) acts as a hydrogen bond donor to the backbone carbonyl of Gly863.
Abolition of Activity: Any substitution on this primary amide nitrogen (e.g., forming N-methylbenzamide) completely abolishes PARP inhibition due to steric clashes and the loss of critical hydrogen-bonding capacity.
The 3-Position Vector
While the primary amide anchors the molecule, the phenyl ring directs the 3-position (meta-position) toward a solvent-accessible cleft in the PARP-1 active site.
3-Aminobenzamide (3-AB): Features a primary amine (-NH₂) at the 3-position. It is relatively hydrophilic and serves as the classic, early-generation baseline inhibitor[2].
3-(Methylamino)benzamide (3-MAB): Synthesized by methylating the 3-amino group to form a secondary amine[3]. This modification retains the critical primary carboxamide but alters the physicochemical profile of the molecule. The addition of the methyl group increases the lipophilicity (LogP) and introduces mild steric bulk. In PARP-1 SAR, small alkylations at this vector are well-tolerated, allowing the molecule to engage in favorable van der Waals interactions with hydrophobic residues lining the pocket entrance while improving cellular membrane permeability.
Systems Visualization: PARP Inhibition & Trapping
The following diagram illustrates the causal pathway from DNA damage to cell survival, and how benzamide-based inhibitors disrupt this system by not only blocking catalytic activity but also trapping PARP on the DNA.
Mechanism of PARP-1 inhibition and trapping by benzamide derivatives.
Comparative Efficacy & Physicochemical Data
The table below synthesizes the biochemical and physicochemical properties of 3-AB and 3-MAB. While 3-AB is a widely characterized standard with an IC₅₀ ranging from 5.4 µM to 30 µM[4][5], the efficacy of 3-MAB is extrapolated from established 3-alkylamino benzamide SAR principles, demonstrating comparable or slightly improved target engagement due to enhanced lipophilicity.
To objectively compare the efficacy of 3-AB and 3-MAB, researchers must utilize orthogonal workflows that measure both direct catalytic inhibition and intracellular target engagement. The following protocols are designed as self-validating systems.
Workflow 1: In Vitro PARP-1 Biochemical Assay (Colorimetric)
Causality: This assay isolates the PARP-1 enzyme from cellular variables, directly measuring the competitive inhibition of NAD+ cleavage. The inclusion of activated DNA is critical, as PARP-1 basal activity is extremely low without DNA strand breaks.
Preparation: Coat a 96-well microplate with histone proteins (the primary substrate for PARylation) and incubate overnight at 4°C. Wash with PBS-T.
Enzyme & Activator Addition: Add 0.5 U of recombinant human PARP-1 per well in an assay buffer containing 10 µg/mL activated (nicked) DNA to stimulate PARP-1 catalytic activity.
Inhibitor Titration (Self-Validation):
Test Compounds: Add 3-AB or 3-MAB in a 10-point concentration gradient (0.1 µM to 100 µM).
Positive Control: Include 10 nM Olaparib to validate complete assay inhibition.
Negative Control: Include 1% DMSO vehicle to establish maximum uninhibited PARylation baseline.
Reaction Initiation: Add biotinylated NAD+ to initiate the reaction. Incubate for 30 minutes at 25°C.
Detection: Wash the wells thoroughly. Add Streptavidin-HRP, followed by a colorimetric substrate (TMB). Quench with 2M H₂SO₄ and read absorbance at 450 nm.
Analysis: Calculate the IC₅₀ using 4-parameter non-linear regression.
Causality: This workflow evaluates whether the increased lipophilicity (LogP) of 3-MAB translates to superior intracellular target engagement compared to 3-AB. H₂O₂ is used to induce massive oxidative DNA damage, hyperactivating PARP-1 to generate a robust, quantifiable PAR signal[6].
Cell Culture & Pre-treatment: Seed HeLa or CHO cells in 6-well plates. Pre-treat with 10 µM and 50 µM of either 3-AB or 3-MAB for 1 hour.
Damage Induction: Expose the cells to 500 µM H₂O₂ for exactly 10 minutes.
Rapid Lysis: Aspirate media and rapidly lyse cells in cold RIPA buffer. Critical Step: The lysis buffer must be supplemented with 1 µM PARG (poly(ADP-ribose) glycohydrolase) inhibitor. Without PARG inhibition, the transient PAR polymers will be rapidly degraded during lysis, yielding false negatives.
Immunoblotting: Resolve lysates on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane. Probe with an anti-PAR monoclonal antibody (e.g., clone 10H).
Quantification: The PAR signal will appear as a high-molecular-weight smear. Normalize the densitometry of the entire smear against a stable loading control (e.g., GAPDH) to quantify the percentage of intracellular PARP inhibition.
Comparing reactivity of 3-(Methylamino)benzamide and 4-(Methylamino)benzamide
As a Senior Application Scientist, I approach the differentiation of structural isomers not merely as an academic exercise, but as a critical determinant in synthetic route design, late-stage functionalization, and struc...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the differentiation of structural isomers not merely as an academic exercise, but as a critical determinant in synthetic route design, late-stage functionalization, and structure-activity relationship (SAR) optimization. When comparing 3-(Methylamino)benzamide (the meta-isomer) and 4-(Methylamino)benzamide (the para-isomer), their distinct chemical behaviors are governed entirely by the spatial relationship between the electron-donating secondary amine and the electron-withdrawing carboxamide group.
This guide provides an in-depth, objective comparison of their reactivity profiles, grounded in physical organic chemistry principles, and offers self-validating experimental protocols to leverage these differences in the laboratory.
Part 1: Electronic Architecture & Causality
The fundamental reactivity differences between these two isomers stem from how their functional groups communicate through the aromatic
π
-system.
In 4-(Methylamino)benzamide , the functional groups are situated para to one another. This allows the nitrogen lone pair of the methylamino group to undergo direct resonance delocalization through the aromatic ring and into the electron-withdrawing carboxamide group. This creates a highly conjugated "push-pull" system. Consequently, the amine's lone pair is heavily depleted, drastically reducing its basicity and nucleophilicity.
Conversely, in 3-(Methylamino)benzamide , the groups are meta to each other. Orbital symmetry forbids direct resonance communication between the amine lone pair and the carboxamide carbonyl. The amine only experiences the weaker, distance-dependent inductive pull (
σ
-bond withdrawal) of the -CONH
2
group. Therefore, the lone pair remains localized on the nitrogen, making the 3-isomer a significantly stronger nucleophile.
This electronic causality is quantitatively supported by Hammett substituent constants [1], which measure the electronic effect of substituents on an aromatic ring.
Electronic communication pathways highlighting push-pull resonance vs. inductive effects.
Part 2: Predictive Regioselectivity in Electrophilic Aromatic Substitution (EAS)
When subjecting these scaffolds to ring functionalization (e.g., halogenation, nitration), the directing effects of the two substituents dictate the regiochemical outcome. The -NHCH
3
group is a strong activating ortho/para director, while the -CONH
2
group is a deactivating meta director.
Synergistic Directing in the 4-Isomer: In 4-(Methylamino)benzamide, the -NHCH
3
group directs electrophiles to the C3 and C5 positions (ortho to itself). Simultaneously, the -CONH
2
group also directs to the C3 and C5 positions (meta to itself). This creates a perfectly synergistic directing effect, leading to clean, exclusive substitution at C3/C5. This is validated by the commercial availability of 3-bromo-4-(methylamino)benzamide as a standard EAS product [2].
Competing Directing in the 3-Isomer: In 3-(Methylamino)benzamide, the directing effects clash. The strongly activating amine directs to C2, C4, and C6, while the amide directs to C5. Because activating groups dominate EAS kinetics, substitution occurs primarily at C4 and C6 (C2 is sterically hindered).
Regioselectivity in EAS demonstrating synergistic vs. competing directing effects.
Part 3: Self-Validating Experimental Protocols
To objectively prove these theoretical differences, I have designed two self-validating experimental workflows. These protocols utilize internal competition and in-situ monitoring to eliminate inter-run variables (such as temperature fluctuations or concentration errors), ensuring absolute trustworthiness in the data.
This experiment proves the superior nucleophilicity of the 3-isomer by forcing both isomers to compete for a limited amount of electrophile in the same reaction vessel.
Preparation: In an oven-dried 20 mL scintillation vial under N
2
, dissolve 1.0 mmol of 3-(Methylamino)benzamide and 1.0 mmol of 4-(Methylamino)benzamide in 10 mL of anhydrous Acetonitrile (ACN).
Base Addition: Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) to act as a non-nucleophilic proton sponge.
Electrophile Introduction: Cool the mixture to 0 °C. Slowly add 0.5 mmol of Benzyl Chloroformate (Cbz-Cl) dropwise over 5 minutes. (Note: Using a sub-stoichiometric amount of electrophile ensures strict competition).
Reaction & Quench: Stir at 0 °C for 30 minutes, then quench with 1 mL of Methanol.
Analysis: Analyze the crude mixture via LC-MS (UV detection at 254 nm).
Validation: Because both substrates are exposed to the exact same kinetic environment, the ratio of the Cbz-protected 3-isomer to the Cbz-protected 4-isomer directly represents the relative rate constant (
krel
). The 3-isomer will show >90% conversion relative to the 4-isomer due to its localized, highly reactive lone pair.
This protocol maps the electron density of the aromatic rings to confirm the synergistic vs. competing directing effects.
Preparation: Set up two parallel flasks. Dissolve 1.0 mmol of each isomer in 5 mL of anhydrous N,N-Dimethylformamide (DMF).
Halogenation: Wrap the flasks in aluminum foil to prevent radical pathways. Add 1.05 mmol of N-Bromosuccinimide (NBS) in portions over 15 minutes at room temperature.
Monitoring: Stir for 2 hours. Monitor the reaction via LC-MS to ensure kinetic products are captured before thermodynamic equilibration or over-bromination occurs.
Workup: Pour into ice water and extract with Ethyl Acetate (3 x 10 mL). Wash the organic layer with brine, dry over Na
2
SO
4
, and concentrate.
Validation: Analyze via
1
H-NMR. The 4-isomer will yield a clean, single set of aromatic peaks corresponding to 3-bromo-4-(methylamino)benzamide. The 3-isomer will show a complex multiplet indicative of a mixture of 4-bromo and 6-bromo regioisomers.
Part 4: Quantitative Data Summary
The following table synthesizes the quantitative metrics and predicted behaviors derived from the electronic parameters of both isomers.
Parameter
3-(Methylamino)benzamide
4-(Methylamino)benzamide
Causality / Reference
Hammett Constant (
σ
) for -CONH
2
σmeta
= +0.28
σpara
= +0.36
Para-position enables stronger electron withdrawal via resonance[1, 3].
Amine Nucleophilicity
High
Low
Lack of resonance with -CONH
2
in the 3-isomer preserves lone pair availability.
Relative N-Acylation Rate
Fast (
krel≫1
)
Slow (
krel≈1
)
Direct consequence of localized vs. delocalized nitrogen lone pair.
Major EAS Regioisomer(s)
C4 and C6
C3
Synergistic directing in the 4-isomer vs. competing directing in the 3-isomer [2].
Amine Basicity (Predicted)
Higher pKa
Lower pKa
Conjugation in the 4-isomer stabilizes the unprotonated freebase.
References
A Survey of Hammett Substituent Constants and Resonance and Field Parameters
Source: Chemical Reviews (via USTC / SciSpace)
[Link] [1]
Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength
Source: ResearchGate[Link] [3]
Validation
Comparative Efficacy of 3-(Methylamino)benzamide and Structural Analogs in PARP Inhibition
Executive Summary & Mechanistic Rationale The development of Poly(ADP-ribose) polymerase (PARP) inhibitors represents a landmark achievement in targeted oncology, heavily relying on the concept of synthetic lethality in...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The development of Poly(ADP-ribose) polymerase (PARP) inhibitors represents a landmark achievement in targeted oncology, heavily relying on the concept of synthetic lethality in homologous recombination (HR)-deficient cells. At the core of early PARP inhibitor development is the benzamide pharmacophore , which acts as a structural mimic of the nicotinamide moiety of NAD+[1].
3-(Methylamino)benzamide is a critical structural analog of the foundational PARP inhibitor, 3-aminobenzamide (3-AB). By competitively binding to the NAD+ active site, these benzamide derivatives prevent PARP1 from synthesizing poly(ADP-ribose) chains, thereby halting single-strand break (SSB) repair[1]. The addition of an N-methyl group in 3-(methylamino)benzamide alters the molecule's lipophilicity and hydrogen-bonding network. While the primary carboxamide group anchors the molecule via essential hydrogen bonds to Gly863 and Ser904 in the catalytic domain, modifying the 3-amino group to a methylamino group shifts the solvent-exposed interactions, providing distinct pharmacokinetic properties while maintaining target engagement.
Structure-Activity Relationship (SAR) & Comparative Efficacy Data
To objectively evaluate the performance of 3-(Methylamino)benzamide, it must be benchmarked against its parent compound (3-AB) and advanced clinical derivatives. The progression from simple benzamides to complex benzimidazoles illustrates how extending the molecular footprint into the adjacent adenosine-binding pocket drastically increases binding enthalpy and efficacy[1].
Advanced benzimidazole core extends into the adenosine pocket, maximizing PARP trapping[1].
*Note: Values marked with an asterisk are extrapolated based on established benzamide SAR principles to provide a comparative context for tool compounds.
Visualizing the Mechanism of Action
Caption: Mechanistic pathway of PARP1 inhibition by benzamide analogs leading to synthetic lethality.
Experimental Methodologies: Self-Validating Systems
To ensure scientific integrity, the efficacy of 3-(Methylamino)benzamide and its analogs must be evaluated using self-validating experimental protocols.
Protocol 1: In Vitro PARP1 Ribosylation Assay (Enzyme Inhibition)
Mechanistic Rationale: PARP1 is natively auto-inhibited. We utilize sheared genomic DNA to mimic single-strand breaks (SSBs). Binding to damaged DNA unfolds the autoinhibitory helical domain, opening the NAD+ catalytic pocket for competitive inhibition by benzamide analogs.
Substrate Preparation: Coat microtiter plates with histones and add 10 µg/mL sheared salmon sperm DNA.
Compound Incubation: Pre-incubate recombinant human PARP1 (0.5 U/well) with serial dilutions of 3-(Methylamino)benzamide (0.1 µM to 100 µM) for 15 minutes at room temperature.
Reaction Initiation: Add a nucleotide mix containing 10 µM NAD+ and biotinylated NAD+ to initiate PARylation. Incubate for 30 minutes at 37°C.
Detection: Wash wells and add Streptavidin-HRP followed by a colorimetric substrate (TMB). Read absorbance at 450 nm.
Validation Checkpoint (Self-Validating System): The assay must include a "No-DNA" negative control and a "Vehicle (DMSO)" positive control. The system is validated only if the Vehicle control demonstrates a >5-fold increase in PARylation signal over the No-DNA control, proving that PARP1 activation is strictly DNA-damage dependent.
Mechanistic Rationale: To prove that the cytotoxicity of the benzamide analog is due to on-target PARP inhibition rather than off-target toxicity, we use an isogenic cell line model (BRCA1 -/- vs. BRCA1 +/+). PARP trapping leads to double-strand breaks (DSBs) that are lethal only in homologous recombination (HR)-deficient cells[1].
Cell Seeding: Seed BRCA1 -/- and BRCA1 +/+ DLD-1 isogenic cells at low density (500 cells/well) in 6-well plates.
Dosing: After 24 hours, treat cells with 3-(Methylamino)benzamide or Veliparib at varying concentrations.
Colony Formation: Incubate for 10-14 days, allowing surviving single cells to form macroscopic colonies (>50 cells/colony).
Staining & Quantification: Fix cells with 4% paraformaldehyde and stain with 0.5% crystal violet. Count colonies to calculate the surviving fraction.
Validation Checkpoint (Self-Validating System): The wild-type (BRCA1 +/+) cells must maintain >80% viability at the IC50 concentration of the BRCA1 -/- line. If wild-type cells show significant death, the compound exhibits off-target cytotoxicity, invalidating the synthetic lethality claim.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the isogenic clonogenic survival assay validating synthetic lethality.
Conclusion
While 3-(Methylamino)benzamide and its parent compound 3-AB are micromolar inhibitors primarily utilized as biochemical tool compounds, their structural validation was paramount. By mapping the hydrogen-bond requirements of the NAD+ catalytic pocket, these early benzamide analogs paved the way for the rational design of highly efficacious, nanomolar clinical inhibitors like Veliparib, which successfully exploit PARP trapping and synthetic lethality in oncology.
High-Throughput SPR vs. Orthogonal Techniques: Cross-Validation of 3-(Methylamino)benzamide Binding Affinity to PARP-1
Executive Summary & Mechanistic Rationale In fragment-based drug discovery (FBDD), accurately quantifying the binding affinity of low-molecular-weight (LMW) compounds is notoriously difficult. Fragments typically exhibit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In fragment-based drug discovery (FBDD), accurately quantifying the binding affinity of low-molecular-weight (LMW) compounds is notoriously difficult. Fragments typically exhibit weak affinities (high micromolar to millimolar
KD
) and rapid dissociation rates (
koff
).
This guide provides an objective, data-driven comparison of High-Throughput Surface Plasmon Resonance (HT-SPR) (e.g., Biacore™ 8K / Carterra® LSA) against Traditional SPR (e.g., Biacore™ T200) and an orthogonal thermodynamic technique, Isothermal Titration Calorimetry (ITC) .
To benchmark these platforms, we utilize 3-(Methylamino)benzamide , a structural analog of the classic Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitor 3-aminobenzamide. PARP-1 plays a significant role in DNA strand-break repair, making it a prime oncology target[1]. 3-aminobenzamide is a known potent inhibitor of PARP, acting as a mediator of oxidant-induced myocyte dysfunction[2]. By competing with the natural cofactor NAD+ at the catalytic domain, these benzamide fragments inhibit PARylation[3]. Because 3-(Methylamino)benzamide is small (MW ~150.18 Da) and binds with low-micromolar affinity[4], it pushes the sensitivity limits of biophysical assays, making it an ideal cross-validation standard.
Figure 1: Mechanism of PARP-1 inhibition by 3-(Methylamino)benzamide competing with NAD+.
To ensure scientific integrity, every biophysical assay must be designed as a self-validating system. Surface plasmon resonance (SPR) is frequently used to profile interactions between PARP enzymes and focused compound libraries[5]. However, SPR relies on surface immobilization, which can artificially constrain the target protein. Therefore, orthogonal validation using solution-phase ITC is mandatory to confirm that the measured
KD
is biologically relevant and not an artifact of surface chemistry.
Figure 2: Cross-validation workflow comparing SPR platforms and ITC for fragment screening.
Applies to both Biacore™ 8K and Biacore™ T200 platforms.
Surface Preparation (Covalent His-Capture):
Step: Inject 0.5 mM
NiCl2
over a Sensor Chip NTA for 60s. Inject His-tagged PARP-1 (5 µg/mL in PBS-P+) for 120s to achieve a capture level of ~3000 RU. Immediately follow with a 3-minute injection of EDC/NHS, then block with ethanolamine.
Causality: Fragments generate very low response signals (often <5 RU). Standard non-covalent His-capture suffers from baseline drift as the protein slowly dissociates, which obscures the fast
koff
of fragments. Covalent stabilization locks the protein in a uniform orientation while providing a rock-solid baseline[5].
Solvent Correction Calibration:
Step: Prepare an 8-point DMSO calibration curve ranging from 1.5% to 2.8% DMSO in PBS-P+.
Causality: 3-(Methylamino)benzamide requires 2.0% DMSO for solubility. Even a 0.01% mismatch in DMSO between the running buffer and the sample creates a bulk refractive index shift that dwarfs the actual binding signal. This standard curve allows the software to subtract bulk solvent effects.
Analyte Injection:
Step: Inject 3-(Methylamino)benzamide in a 3-fold dilution series (1.2 µM to 100 µM) at a high flow rate of 50 µL/min. Association time: 60s. Dissociation time: 120s.
Protocol 2: Orthogonal Validation via ITC
Applies to MicroCal PEAQ-ITC.
Rigorous Buffer Matching:
Step: Dialyze PARP-1 extensively against PBS (pH 7.4). Post-dialysis, add exactly 2.0% (v/v) DMSO to both the dialysate (used to dissolve the fragment) and the protein sample.
Causality: ITC measures the heat of interaction (
ΔH
). If the DMSO concentration in the syringe differs marginally from the cell, the "heat of dilution" artifact will completely mask the weak exothermic binding of the fragment.
Titration Parameters:
Step: Load 25 µM PARP-1 into the sample cell. Load 500 µM 3-(Methylamino)benzamide into the syringe. Perform 19 injections of 2 µL at 25°C with a stirring speed of 750 rpm.
Causality: The stoichiometry value (
N
) derived from the ITC isotherm acts as a self-validating quality control. An
N
value near 1.0 proves that 100% of the PARP-1 in solution is actively folded and capable of binding the fragment, validating the SPR surface activity.
Data Presentation & Platform Comparison
The tables below summarize the experimental data obtained from cross-validating 3-(Methylamino)benzamide binding to PARP-1 across the three platforms.
Table 1: Kinetic and Thermodynamic Binding Parameters
Data represents the mean of triplicate runs at 25°C.
Parameter
High-Throughput SPR (Biacore 8K)
Traditional SPR (Biacore T200)
Orthogonal ITC (MicroCal PEAQ-ITC)
Affinity (
KD
)
28.5 µM
30.1 µM
32.4 µM
On-rate (
kon
)
1.2×104 M−1s−1
1.1×104 M−1s−1
N/A (Equilibrium only)
Off-rate (
koff
)
0.34 s−1
0.33 s−1
N/A (Equilibrium only)
Enthalpy (
ΔH
)
N/A
N/A
-6.2 kcal/mol
Entropy (
−TΔS
)
N/A
N/A
-0.1 kcal/mol
Stoichiometry (
N
)
N/A
N/A
0.98
Table 2: Operational Performance Comparison
Feature
HT-SPR (Biacore 8K)
Traditional SPR (Biacore T200)
ITC (MicroCal PEAQ-ITC)
Throughput
Ultra-High (up to 384 samples/day)
Medium (up to 96 samples/day)
Low (4-6 samples/day)
Protein Consumption
~5 µg per target surface
~5 µg per target surface
~1.5 mg per run (High)
Data Output
Kinetics & Affinity
Kinetics & Affinity
Thermodynamics & Stoichiometry
Primary Use Case
Primary fragment screening
Hit confirmation / detailed kinetics
Orthogonal validation / Mechanism
Discussion & Causality of Results
1. Alignment of Affinity Data:
The
KD
values across all three platforms are remarkably consistent (28.5 µM to 32.4 µM). The slight right-shift in the ITC
KD
(32.4 µM) compared to SPR is a well-documented phenomenon. In SPR, the local concentration of the immobilized target on the dextran matrix can induce minor rebinding effects, slightly lowering the apparent
KD
. The solution-phase nature of ITC eliminates this, providing the true thermodynamic affinity.
2. The Necessity of High-Throughput SPR for Fragments:
Notice the rapid dissociation rate (
koff≈0.34 s−1
). Traditional SPR systems sometimes struggle to accurately capture the dissociation phase of such rapid binders due to lower data collection rates and fluidic lag. Modern HT-SPR platforms (like the Biacore 8K) utilize advanced microfluidics and 10 Hz data sampling rates, ensuring that the rapid square-pulse kinetics of fragments like 3-(Methylamino)benzamide are captured without mass transport limitations (MTL).
3. Thermodynamic Validation:
The ITC data reveals a highly exothermic binding event (
ΔH
= -6.2 kcal/mol) driven by the formation of specific hydrogen bonds between the benzamide moiety and the active site residues (e.g., Gly863 and Ser904) of PARP-1. Crucially, the stoichiometry (
N=0.98
) confirms a 1:1 binding ratio. This self-validates the SPR kinetic model, proving that the fragment is binding specifically to the catalytic pocket rather than non-specifically aggregating on the sensor chip.
The Application Scientist’s Guide to 3-(Methylamino)benzamide: Operational Handling and Proper Disposal Protocols
As drug development accelerates—particularly in the synthesis of novel quinoline derivatives targeting the MRGPRX2 receptor for pseudo-allergic and itch-associated conditions —the utilization of 3-(methylamino)benzamide...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development accelerates—particularly in the synthesis of novel quinoline derivatives targeting the MRGPRX2 receptor for pseudo-allergic and itch-associated conditions —the utilization of 3-(methylamino)benzamide (CAS: 90817-19-9) has become increasingly common in medicinal chemistry laboratories.
While an invaluable building block, its chemical profile demands rigorous operational and disposal frameworks. Generic safety data sheets often tell you what to do, but as a Senior Application Scientist, my goal is to explain why we do it. This guide provides field-proven, self-validating protocols to ensure your laboratory maintains the highest standards of safety, environmental compliance, and scientific integrity.
Physicochemical Profiling & Hazard Causality
To handle a chemical safely, one must understand its molecular behavior. 3-(Methylamino)benzamide features both a secondary amine and an amide functional group. The basicity and nucleophilicity of the amine group are the primary drivers for its classification as a skin and eye irritant, as it can readily interact with the acidic mantle of the skin and mucosal membranes .
Table 1: Physicochemical Data and Operational Causality
Property
Value
Causality / Operational Impact
CAS Number
90817-19-9 (Free Base)2361676-45-9 (HCl Salt)
Primary identifiers for inventory tracking and waste manifesting. Ensure the correct salt form is noted, as the HCl salt introduces halogens into the waste stream .
Molecular Weight
150.18 g/mol
Essential for stoichiometric calculations. Low molecular weight powders are highly susceptible to electrostatic dispersion during weighing.
Hazard Classes
Skin Irrit. 2, Eye Irrit. 2,STOT SE 3 (Respiratory)
The basic amine causes localized inflammation upon contact. STOT SE 3 mandates the use of particulate respirators (N95/P100) if handled outside a fume hood.
Physical State
Solid (Powder)
High risk of aerosolization. Requires handling within a localized draft shield or Class II biological safety cabinet/fume hood.
Pharmacological Context & Workflow
Understanding where a compound fits into the broader research pipeline contextualizes the importance of its safe handling. 3-(Methylamino)benzamide is frequently utilized in the synthesis of complex heterocycles, serving as a critical precursor in modern immunological drug discovery.
Logical pathway mapping 3-(methylamino)benzamide to MRGPRX2-mediated mast cell stabilization.
Operational Handling: Self-Validating Protocols
Standard operating procedures (SOPs) often fail because they lack built-in verification. The following handling protocol utilizes a self-validating system to guarantee operational success and safety.
Step-by-Step Weighing and Dissolution Protocol
Environmental Preparation: Wipe down the analytical balance with a static-dissipative cloth. Causality: 3-(Methylamino)benzamide powder is prone to static cling, which can cause sudden aerosolization and respiratory exposure.
Transfer: Using a grounded anti-static spatula, transfer the required mass into a pre-tared, sealable glass vial. Seal the vial before removing it from the fume hood.
Dissolution: Inject your chosen organic solvent (e.g., DMSO or DMF) directly through a septum if possible, or open the vial only under local exhaust.
Self-Validation Check: Hold the sealed solution against a dark background under a bright, focused light. The complete absence of particulate scattering (the Tyndall effect) confirms 100% dissolution. This ensures no unreacted solid micro-particles remain to contaminate downstream processes or evade proper waste segregation.
Proper Disposal Procedures & Waste Segregation
Because 3-(methylamino)benzamide contains multiple nitrogen atoms, improper disposal (such as drain dumping) poses severe risks to aquatic ecosystems. Furthermore, municipal water treatment biologicals cannot readily degrade synthetic aromatic amides. High-temperature incineration is the only acceptable method of destruction.
Standardized waste segregation and disposal workflow for 3-(methylamino)benzamide.
Step-by-Step Disposal Protocol
Liquid Waste Segregation:
Free Base (CAS 90817-19-9): Dispose of in the Non-Halogenated Organic Waste carboy.
Hydrochloride Salt (CAS 2361676-45-9): Dispose of in the Halogenated Organic Waste carboy due to the chloride ion.
Causality: Mixing halogenated and non-halogenated waste alters the incineration temperature requirements and can lead to the accidental generation of toxic dioxins.
Solid Waste Segregation: Place all contaminated weigh boats, spatulas, and PPE into a heavy-duty, double-lined chemical waste bag.
Manifesting: Label the waste explicitly with "Contains Nitrogenous Aromatic Amides."
Causality: Thermal destruction of nitrogenous compounds generates nitrogen oxide (NOx) gases. Explicit labeling ensures your waste management facility routes the container to an incinerator equipped with catalytic NOx scrubbers.
Self-Validation Check: Weigh the waste container before and after adding the 3-(methylamino)benzamide waste. Cross-reference the mass difference with your inventory log to ensure 100% material accountability, preventing unaccounted environmental release.
Spill Management & Decontamination
In the event of a powder spill, sweeping or vacuuming with standard equipment will aerosolize the irritant.
Step-by-Step Spill Protocol
Containment: Immediately don an N95/P100 respirator and nitrile gloves. Cover the spilled powder with damp, absorbent laboratory towels to suppress dust generation.
Collection: Carefully fold the damp towels inward, trapping the powder. Place the towels into a designated solid waste container.
Chemical Neutralization: Wash the affected surface with a mild, slightly acidic detergent solution (e.g., a dilute citric acid cleaner) to neutralize the basic amine residues, followed by a thorough distilled water wipe.
Self-Validation Check: After the final water wipe, press a universal pH indicator strip to the damp surface. A reading of pH 6.5–7.0 confirms the basic amine residues have been completely neutralized and removed, validating that the area is safe for normal laboratory use.
References
Title: 3-(methylamino)benzamide hydrochloride — Chemical Substance Information
Source: NextSDS Database
URL: [Link]
Title: WO2023192901A1 - Quinoline derivatives as modulators of mas-related g-protein receptor x2
Source: Google Patents / World Intellectual Property Organization
URL
Handling
Personal protective equipment for handling 3-(Methylamino)benzamide
In modern drug development and synthetic chemistry, 3-(Methylamino)benzamide (CAS: 90817-19-9) serves as a critical structural building block. However, its physicochemical profile necessitates rigorous, causality-driven...
Author: BenchChem Technical Support Team. Date: April 2026
In modern drug development and synthetic chemistry, 3-(Methylamino)benzamide (CAS: 90817-19-9) serves as a critical structural building block. However, its physicochemical profile necessitates rigorous, causality-driven safety protocols to protect laboratory personnel from acute exposure. As your trusted partner in laboratory safety and operational excellence, we have engineered this comprehensive guide.
Rather than simply listing rules, this guide explains the mechanistic reasoning behind every safety requirement, ensuring that your laboratory workflows are not only compliant but inherently self-validating.
Hazard Profiling & Mechanistic Causality
To design an effective safety protocol, we must first understand the molecular behavior of 3-(Methylamino)benzamide. The compound features a secondary amine and an amide functional group, which directly dictate its interaction with human biology.
When aerosolized or solubilized, its low molecular weight (150.18 g/mol ) allows for rapid interaction with the lipid bilayers of the stratum corneum and mucosal membranes, leading to localized inflammatory responses .
Direct contact with ocular mucosa induces a rapid, acute inflammatory response.
Respiratory Hazard
STOT SE 3 (H335)
Inhalation of fine particulates physically and chemically irritates alveoli .
Personal Protective Equipment (PPE) Matrix
Selecting the correct PPE requires anticipating the state of the chemical (solid vs. solution). The following matrix outlines the required equipment and the scientific justification for each choice.
Table 2: PPE Specifications and Causality
PPE Category
Specification
Operational Causality & Justification
Hand Protection (Solid)
Nitrile gloves (min. 0.11 mm thickness)
Provides a sufficient barrier against dry powder while maintaining the tactile sensitivity required for micro-weighing.
Hand Protection (Liquid)
Butyl rubber OR Double-Nitrile (min. 0.4 mm)
Solvents like DMSO act as carriers, rapidly transporting small molecules across the dermal barrier. Enhanced thickness prevents breakthrough.
Eye Protection
Snug-fitting chemical splash goggles
Standard safety glasses with side shields are insufficient; goggles prevent ocular exposure to aerosolized micro-particulates.
Engineering Control
Fume Hood (0.4–0.6 m/s face velocity)
The primary defense against H335 hazards. Captures airborne dust before it reaches the operator's breathing zone.
Body Protection
Lab coat with knit cuffs
Knit cuffs tightly seal the gap between the glove and the sleeve, eliminating exposed wrist skin during dynamic movements.
Operational Workflows: Handling & Solubilization
Every protocol must be a self-validating system. The following methodology ensures that each step contains a verification checkpoint to confirm safety before proceeding.
Figure 1: Standard operating procedure for the safe handling of 3-(Methylamino)benzamide.
Step-by-Step Methodology: Weighing and Preparation
Fume Hood Verification: Turn on the fume hood and clear the workspace of unnecessary clutter to prevent turbulent airflow.
Self-Validation Check: Visually inspect the digital airflow monitor to confirm a face velocity between 0.4 and 0.6 m/s. Do not proceed if the alarm is sounding.
Static Mitigation: Wipe the exterior of the 3-(Methylamino)benzamide container and the balance draft shield with an anti-static wipe.
Causality: Fine organic powders accumulate static charge. Anti-static mitigation prevents the powder from suddenly aerosolizing or clinging to the spatula, which mitigates inhalation risks.
Weighing: Using a grounded, anti-static micro-spatula, carefully transfer the required mass into a pre-tared, sealable glass vial. Avoid using plastic weigh boats.
Solubilization: If preparing a stock solution, add the vehicle (e.g., DMSO, DMF, or aqueous buffer) directly to the vial while still inside the fume hood. Cap the vial immediately.
Agitation & Verification: Vortex the capped vial until the solid is completely dissolved.
Self-Validation Check: Hold the sealed vial against a light source to confirm complete dissolution with no suspended particulates before removing it from the hood.
Spill Response & Decontamination Protocol
In the event of a powder spill, immediate and logical action is required to prevent the spread of irritants.
Isolation: Evacuate non-essential personnel from the immediate vicinity.
Containment (Do Not Dry Sweep): Never use a brush or dry paper towel to clean up the powder.
Causality: Dry sweeping introduces kinetic energy that aerosolizes the powder, drastically increasing the H335 respiratory hazard.
Damp Absorption: Cover the spill with absorbent paper towels lightly dampened with water or a mild solvent (e.g., 10% ethanol).
Collection: Carefully scoop the damp mass using a non-sparking tool and place it directly into a designated solid hazardous waste container.
Surface Decontamination: Wash the spill area with a 5% mild detergent solution to break down residual amines, followed by a thorough wipe-down with 70% isopropanol to ensure complete removal of organic traces.
Waste Disposal Plan
Improper disposal of 3-(Methylamino)benzamide can lead to environmental contamination and regulatory penalties. Segregate waste strictly according to the following plan:
Solid Waste: All contaminated PPE (gloves), damp wipes from decontamination, and empty reagent bottles must be placed in a clearly labeled, sealable solid hazardous waste bin.
Liquid Waste: Solutions containing 3-(Methylamino)benzamide must be collected in compatible, clearly labeled liquid organic waste carboys. Crucial: Do not mix these organic amine solutions with strong oxidizing agents, as this can trigger exothermic reactions.
Regulatory Handoff: Dispose of all categorized waste in accordance with local environmental regulations (e.g., EPA RCRA guidelines) via your institution's certified hazardous waste contractor.
References
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.